threo-Syringylglycerol
Description
Structure
3D Structure
Properties
CAS No. |
674359-50-3 |
|---|---|
Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H16O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,10,12-15H,5H2,1-2H3/t7-,10-/m0/s1 |
InChI Key |
GIZSHQYTTBQKOQ-XVKPBYJWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Threo-Syringylglycerol: A Technical Guide to its Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-syringylglycerol, a phenylpropanoid, represents a significant building block in the complex architecture of plant lignans (B1203133) and is a constituent of hardwood lignin (B12514952). Its stereochemistry and substitution pattern make it a molecule of interest for synthetic chemists and pharmacologists alike. As a chiral synthon, it holds potential for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and analytical techniques for its characterization.
Natural Occurrence of this compound
This compound is found in various terrestrial plants, often as a component of more complex lignans or as a degradation product of lignin. Its natural abundance can vary significantly depending on the plant species, tissue type, and environmental conditions.
Plant Sources
Several plant species have been identified as sources of this compound and its derivatives. Notable examples include:
-
Eucalyptus species: The fresh fruits of Eucalyptus maideni and Eucalyptus globulus are known to contain this compound[1].
-
Arnebia euchroma: This plant has been reported to contain enantiomers of this compound.
-
Eucommia ulmoides: While not a direct source of the free monomer, this plant is rich in the neolignan syringylglycerol-8-O-4'-(sinapyl alcohol) ether, from which this compound can be derived.
Lignin
This compound is a fundamental structural unit of hardwood lignin. Lignin is a complex aromatic polymer composed of phenylpropanoid units, primarily syringyl (S) and guaiacyl (G) units. The degradation of hardwood lignin through various chemical or enzymatic processes can yield this compound among other phenolic compounds[2][3][4][5].
Quantitative Data on Natural Occurrence
Precise quantitative data on the natural abundance of free this compound is often scarce in the literature. However, data on related compounds and lignin composition can provide an estimate of its potential availability.
| Source Material | Compound | Method of Analysis | Reported Yield/Content | Reference |
| Eucommia ulmoides (stems) | (+)-erythro-[14C]Syringylglycerol-8-O-4'-(sinapyl alcohol) ether | Radiotracer feeding experiment | 0.037% incorporation of 14C | |
| Eucommia ulmoides (leaves) | (-)-erythro-[14C]Syringylglycerol-8-O-4'-(sinapyl alcohol) ether | Radiotracer feeding experiment | 0.500% incorporation of 14C | |
| Hardwood (general) | Syringyl (S) lignin units | Various analytical techniques | S/G ratio can be >2, indicating high syringyl content |
Experimental Protocols for Isolation and Purification
The isolation of this compound from natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a representative protocol synthesized from general methods for phenylpropanoid isolation.
Extraction
Objective: To extract a broad range of secondary metabolites, including this compound, from the plant matrix.
Materials:
-
Dried and powdered plant material (e.g., fruits of Eucalyptus maideni)
-
Methanol (B129727) or Ethanol (reagent grade)
-
Soxhlet apparatus or large glass vessel for maceration
-
Rotary evaporator
Procedure:
-
Maceration:
-
Suspend the powdered plant material in methanol at a 1:10 (w/v) ratio in a sealed glass vessel.
-
Agitate the mixture at room temperature for 48-72 hours.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
-
Soxhlet Extraction (Alternative):
-
Place the powdered plant material in a thimble and extract with methanol in a Soxhlet apparatus for 24-48 hours.
-
Concentrate the resulting extract using a rotary evaporator.
-
Solvent Partitioning (Fractionation)
Objective: To separate compounds based on their polarity, enriching the fraction containing this compound.
Materials:
-
Crude methanol extract
-
Distilled water
-
n-Hexane
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Separatory funnel
Procedure:
-
Suspend the crude methanol extract in a distilled water/methanol mixture (9:1 v/v).
-
Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
-
First, partition against n-hexane to remove nonpolar compounds like fats and waxes.
-
Next, partition the aqueous layer against dichloromethane or chloroform.
-
Subsequently, partition against ethyl acetate.
-
Finally, partition the remaining aqueous layer against n-butanol.
-
-
Collect each organic fraction and the final aqueous fraction separately.
-
Concentrate each fraction to dryness using a rotary evaporator. This compound is expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
Chromatographic Purification
Objective: To isolate this compound from the enriched fraction in a pure form. This often requires multiple chromatographic steps.
Materials:
-
Enriched fraction (e.g., ethyl acetate fraction)
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Fraction collector and test tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, nonpolar mobile phase (e.g., 100% chloroform).
-
Pack the glass column with the slurry, ensuring no air bubbles are trapped.
-
Adsorb the dried, enriched fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the proportion of methanol (e.g., 1%, 2%, 5%, 10%, etc.).
-
Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest (based on TLC analysis against a standard, if available) and concentrate.
Materials:
-
Partially purified fraction from column chromatography
-
Preparative TLC plates (silica gel coated)
-
Developing chamber
-
Appropriate solvent system (determined by analytical TLC)
-
UV lamp for visualization
-
Scraping tool and elution solvent (e.g., methanol or acetone)
Procedure:
-
Dissolve the sample in a minimal amount of a volatile solvent.
-
Apply the sample as a narrow band onto the preparative TLC plate.
-
Develop the plate in a saturated chamber with the chosen solvent system.
-
Visualize the separated bands under a UV lamp (if the compound is UV active) or by using a staining reagent on a small portion of the plate.
-
Scrape the silica gel band corresponding to this compound.
-
Elute the compound from the silica gel with a polar solvent like methanol, filter, and evaporate the solvent.
Objective: For final purification and separation of diastereomers (erythro and threo).
Materials:
-
Partially purified sample
-
HPLC system with a preparative or semi-preparative column (e.g., C18 reversed-phase or a normal-phase silica column)
-
HPLC grade solvents (e.g., methanol, water, acetonitrile)
-
Detector (e.g., UV-Vis or Diode Array Detector)
Procedure:
-
Develop an analytical HPLC method to achieve baseline separation of the target compound from impurities. For diastereomers, a normal-phase column often provides better separation.
-
Scale up the analytical method to a preparative or semi-preparative scale, adjusting the flow rate and injection volume accordingly.
-
Inject the sample and collect the fraction corresponding to the retention time of this compound.
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
Analytical Characterization
Objective: To confirm the identity and purity of the isolated this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and confirming the threo relative stereochemistry. Key diagnostic signals include the coupling constants between the protons on the glycerol (B35011) side chain[1].
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. Techniques like GC-MS can be used for the analysis of silylated derivatives to distinguish between isomers[6][7][8][9].
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compound and to separate diastereomers[10][11][12][13][14].
Visualizing the Workflow
The following diagrams illustrate the logical flow of the isolation and purification process.
Caption: A generalized workflow for the isolation of this compound from plant material.
Caption: A detailed scheme for the chromatographic purification of this compound.
Conclusion
The isolation of this compound from natural sources is a challenging yet rewarding endeavor for natural product chemists. A systematic approach involving efficient extraction, multi-step fractionation, and a combination of chromatographic techniques is essential for obtaining this compound in high purity. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of phytochemistry, drug discovery, and materials science, facilitating further exploration of the chemical and biological properties of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Enzymatic Depolymerization of Lignin with Release of Syringyl, Guaiacyl, and Tricin Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lignin degradation: microorganisms, enzymes involved, genomes analysis and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 10. lcms.cz [lcms.cz]
- 11. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pragolab.cz [pragolab.cz]
The Pivotal Role of threo-Syringylglycerol in Lignin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignin (B12514952), a complex aromatic polymer, is a major component of plant secondary cell walls, providing structural integrity and defense against pathogens. Its intricate structure, arising from the polymerization of monolignols, presents both challenges and opportunities for biomass utilization and drug development. A key structural motif within hardwood and some herbaceous lignins is the syringylglycerol-β-aryl ether linkage, which exists as two diastereomers: erythro and threo. The relative abundance of these isomers, particularly the threo-syringylglycerol unit, significantly influences the chemical and physical properties of the lignin polymer. Understanding the biosynthesis and incorporation of this compound is crucial for developing strategies to modify lignin for improved biofuel production and for identifying novel bioactive compounds derived from lignin depolymerization. This technical guide provides an in-depth overview of the role of this compound in lignin biosynthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Analysis of this compound and Related Structures
The stereochemistry of the β-O-4 linkage, specifically the ratio of erythro to threo isomers, is a critical parameter in lignin characterization. This ratio varies significantly between different plant types and is influenced by the monolignol composition. In general, hardwood lignins, which are rich in syringyl (S) units, tend to have a higher proportion of the erythro form, while softwood lignins, dominated by guaiacyl (G) units, have a ratio closer to 1:1.[1] However, the threo isomer is always a significant component.
Below is a compilation of quantitative data on the erythro/threo ratio of β-O-4 structures in various plant lignins. It is important to note that many studies report the overall E/T ratio without differentiating between G and S units. However, a strong correlation exists between a higher syringyl content and a higher erythro ratio.[1][2]
| Plant Species | Lignin Type | Method of Analysis | erythro/threo Ratio | Reference |
| Yellow Poplar (Liriodendron tulipifera) - Tension Wood | Hardwood | Ozonation | Higher in tension wood | [1][2] |
| Yellow Poplar (Liriodendron tulipifera) - Opposite Wood | Hardwood | Ozonation | Lower than tension wood | [1][2] |
| Various Hardwoods (average) | Hardwood | Ozonation | erythro form predominates | [1] |
| Various Softwoods (average) | Softwood | Ozonation | ~1:1 | [1] |
| Eucommia ulmoides (enzymatic formation from sinapyl alcohol) | Syringyl-rich | HPLC | 47:53 |
Table 1: Quantitative data on the erythro/threo ratio of β-O-4 structures in various plant lignins.
Lignin Biosynthesis Pathway: Formation of this compound
The biosynthesis of lignin is a complex process involving the formation of monolignols in the cytoplasm, their transport to the cell wall, and subsequent oxidative polymerization. The formation of the syringylglycerol unit begins with the synthesis of its precursor, sinapyl alcohol. The stereochemistry of the resulting β-O-4 linkage is determined during the radical coupling step of polymerization. While the process is not fully understood to be under strict enzymatic control in terms of stereoselectivity, the chemical environment and the nature of the reacting radicals influence the final erythro/threo ratio.
The following diagram illustrates the key steps leading to the formation of a this compound-β-aryl ether unit within the lignin polymer.
References
Threo-Syringylglycerol: A Lignin-Derived Phenolic Compound for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-syringylglycerol is a naturally occurring phenylpropanoid compound and a significant product of lignin (B12514952) degradation. Lignin, a complex aromatic polymer, is a major component of plant biomass and a vast, underutilized renewable resource. The depolymerization of lignin yields a variety of valuable aromatic compounds, among which this compound has garnered increasing interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its origins from lignin, its biological properties, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a monomeric unit characterized by a syringyl (3,5-dimethoxy-4-hydroxyphenyl) group attached to a glycerol (B35011) side chain. The "threo" designation refers to the stereochemistry of the two chiral centers on the glycerol moiety.
Chemical Formula: C₁₁H₁₆O₆ Molecular Weight: 244.24 g/mol
Lignin Degradation and this compound Yield
This compound is primarily obtained through the chemical or enzymatic degradation of lignin. The yield of this compound is highly dependent on the lignin source (hardwood, softwood, or grass) and the degradation method employed. Hardwood lignins, being rich in syringyl units, are generally the most abundant source of syringylglycerol upon degradation.
Several methods are utilized for lignin depolymerization to obtain syringylglycerol and other valuable monomers. Thioacidolysis is a common and effective chemical method for cleaving the β-O-4 aryl ether linkages that are prevalent in lignin, releasing monomeric units.[1] The yield of this compound can be quantified using gas chromatography-mass spectrometry (GC-MS) following derivatization.[1][2][3]
Table 1: Illustrative Yields of Syringylglycerol from Lignin Thioacidolysis
| Lignin Source | Degradation Method | This compound Yield (μmol/g of lignin) | Reference |
| Poplar Wood (Hardwood) | Thioacidolysis | Data not specifically available for threo-isomer, but syringyl monomer yields are high. | [2] |
| Pine Wood (Softwood) | Thioacidolysis | Lower yields compared to hardwood due to lower syringyl content. | [3] |
| Switchgrass (Grass) | Thioacidolysis | Variable yields, generally lower than hardwood. | [1][2] |
Note: Specific quantitative yields for the threo-isomer of syringylglycerol are not consistently reported in the literature, with many studies reporting the total yield of syringyl monomers.
Biological Activities and Therapeutic Potential
This compound and related syringyl compounds have demonstrated a range of biological activities that suggest their potential for therapeutic applications.
Antioxidant Activity
Table 2: Antioxidant Activity of Structurally Related Syringyl Compounds
| Compound | Assay | IC50 Value | Reference |
| Syringic Acid | DPPH | 9.8 µg/mL | |
| Syringaresinol | DPPH | 1.73 µg/mL | |
| Syringaresinol | ABTS | 2.10 µg/mL |
Note: These values are for structurally related compounds and serve as an indicator of the potential antioxidant capacity of this compound. Further studies are needed to determine the specific IC50 values for this compound.
Anti-inflammatory Activity
Inflammation is a key pathological process in a wide range of diseases. This compound is being investigated for its anti-inflammatory properties. The primary mechanism of action is believed to be through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
This compound has the potential to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][5][6][7]
Table 3: Potential Anti-inflammatory Activity of this compound (Hypothetical Data)
| Assay | Cell Line | Stimulant | IC50 Value |
| TNF-α Inhibition | RAW 264.7 Macrophages | LPS | Data not available |
| IL-6 Inhibition | RAW 264.7 Macrophages | LPS | Data not available |
Note: Specific IC50 values for this compound in these assays are a key area for future research.
Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the inhibition of critical signaling cascades involved in the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound may exert its anti-inflammatory effect by inhibiting the phosphorylation and subsequent degradation of IκBα.[8][9][10]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
STAT3 Signaling Pathway
The STAT3 pathway is another critical signaling cascade involved in inflammation and cell proliferation. Upon activation by cytokines like IL-6, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. Inhibition of STAT3 phosphorylation is a key target for anti-inflammatory drug development. This compound may inhibit this pathway by preventing the phosphorylation of STAT3.[11][12][13][14][15]
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Lignin Degradation by Thioacidolysis
This protocol is adapted from high-throughput thioacidolysis methods.[1][2][3]
Objective: To depolymerize lignin and release monomeric units, including syringylglycerol, for quantification.
Materials:
-
Dry biomass (e.g., poplar, pine, switchgrass), finely ground
-
Thioacidolysis reagent: 2.5% (v/v) boron trifluoride etherate and 10% (v/v) ethanethiol (B150549) in 1,4-dioxane
-
Internal standard solution (e.g., tetracosane (B166392) in dichloromethane)
-
Dichloromethane
-
Water (deionized)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Silylation reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
Procedure:
-
Weigh approximately 5 mg of dry biomass into a glass reaction vial.
-
Add 50 µL of the internal standard solution.
-
Add 500 µL of the thioacidolysis reagent.
-
Purge the vial with nitrogen, seal tightly, and heat at 100°C for 4 hours.
-
Cool the vial to room temperature.
-
Add 500 µL of water and 500 µL of dichloromethane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the lower organic phase to a new vial.
-
Wash the organic phase with 500 µL of saturated sodium bicarbonate solution, then with 500 µL of deionized water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
For GC-MS analysis, derivatize the residue by adding 50 µL of pyridine and 50 µL of the silylation reagent and heating at 60°C for 30 minutes.
Caption: Experimental workflow for lignin thioacidolysis.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α Production
Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and antibiotics
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Murine TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a murine TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the LPS-induced TNF-α production.
Caption: Workflow for in vitro anti-inflammatory assay.
Conclusion and Future Directions
This compound, a readily available product from lignin degradation, represents a promising scaffold for the development of new therapeutic agents. Its potential antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways like NF-κB and STAT3, warrant further investigation.
Future research should focus on several key areas:
-
Optimization of Lignin Degradation: Developing more efficient and selective methods to increase the yield of this compound from various biomass sources.
-
Comprehensive Pharmacological Profiling: Conducting detailed in vitro and in vivo studies to fully characterize the antioxidant, anti-inflammatory, and other potential therapeutic activities of pure this compound, including the determination of IC50 values.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound modulates inflammatory signaling pathways.
-
Lead Optimization: Utilizing this compound as a lead compound for the synthesis of more potent and selective analogs with improved pharmacokinetic properties.
The valorization of lignin through the isolation and derivatization of compounds like this compound holds significant promise for the development of sustainable and novel therapeutics. This technical guide provides a foundation for researchers to explore the full potential of this intriguing natural product.
References
- 1. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A thioacidolysis method tailored for higher-throughput quantitative analysis of lignin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of LPS-induced TNF-α and NO production in mouse macrophage and inflammatory response in rat animal models by a novel Ayurvedic formulation, BV-9238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of LPS-induced tumor necrosis factor-alpha production by colchicine and other microtubule disrupting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. γ-Tocotrienol inhibits lipopolysaccharide-induced interlukin-6 and granulocyte colony-stimulating factor by suppressing C/EBPβ and NF-κB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of lipopolysaccharide-induced macrophage nitric oxide and cytokine production in vitro by a novel lipopolysaccharide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-protein-coupled-receptor kinases mediate TNFα-induced NFκB signalling via direct interaction with and phosphorylation of IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of IκB Kinase Complex by Phosphorylation of γ-Binding Domain of IκB Kinase β by Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TCR signaling induces STAT3 phosphorylation to promote TH17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphorylation at Ser 727 Increases STAT3 Interaction with PKC ε Regulating Neuron-Glia Crosstalk via IL-6-Mediated Hyperalgesia In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role and regulation of STAT3 phosphorylation at Ser727 in melanocytes and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CCR1-mediated STAT3 tyrosine phosphorylation and CXCL8 expression in THP-1 macrophage-like cells involve pertussis toxin-insensitive Gα(14/16) signaling and IL-6 release - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Isomerism of threo-Syringylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-Syringylglycerol is a key structural motif found in lignans (B1203133) and lignins, which are abundant biopolymers in the plant kingdom. As a phenylpropanoid, its chemical structure, characterized by a glycerol (B35011) side chain attached to a syringyl aromatic ring, possesses two chiral centers. This gives rise to a rich stereoisomerism that profoundly influences its biological activity and chemical properties. Understanding the nuances of this compound's stereochemistry is paramount for researchers in natural product chemistry, drug discovery, and materials science. This technical guide provides a comprehensive overview of the stereochemistry, isomerism, and analytical methodologies for the characterization of this compound and its isomers.
Stereochemistry and Isomerism of Syringylglycerol
The glycerol side chain of syringylglycerol contains two stereogenic centers at the α and β carbons. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. The relative configuration of the substituents around the Cα-Cβ bond defines the diastereomers, which are designated by the prefixes erythro and threo.
-
Erythro isomers: The substituents on the Cα and Cβ carbons are on the same side when drawn in a Fischer projection. This corresponds to a syn relationship.
-
Threo isomers: The substituents on the Cα and Cβ carbons are on opposite sides in a Fischer projection, indicating an anti relationship.
Each diastereomer (erythro and threo) exists as a pair of enantiomers, denoted as (+) and (-) or by their absolute configurations (R/S). The absolute configurations of the four stereoisomers of syringylglycerol derivatives have been determined, providing a framework for understanding their three-dimensional structures. For instance, in syringylglycerol-8-O-4'-(sinapyl alcohol) ethers, the absolute configurations are as follows:
-
(+)-erythro: (7R, 8S)
-
(-)-erythro: (7S, 8R)
-
(+)-threo: (7S, 8S)
-
(-)-threo: (7R, 8R)
It is crucial to note that the biological activities of these stereoisomers can differ significantly, making their separation and stereochemical assignment a critical aspect of research and development.
Figure 1. Isomeric relationships of syringylglycerol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation and differentiation of this compound and its isomers.
¹H and ¹³C NMR Data
| Compound Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Carbon | Chemical Shift (δ, ppm) |
| This compound-β-guaiacyl ether | H-α | 4.88 | d, 4.9 | C-α | 73.1 |
| H-β | 4.29 | m | C-β | 88.1 | |
| H-γa | 3.55 | m | C-γ | 61.2 | |
| H-γb | 3.45 | m | |||
| erythro-Syringylglycerol-β-guaiacyl ether | H-α | 4.94 | d, 4.2 | C-α | 72.9 |
| H-β | 4.49 | m | C-β | 86.5 | |
| H-γa | 3.75 | m | C-γ | 61.8 | |
| H-γb | 3.65 | m | |||
| Predicted threo-Syringoylglycerol (in D₂O) | H-α | 4.95 | - | C-α | 74.5 |
| H-β | 4.15 | - | C-β | 76.2 | |
| H-γ | 3.75 | - | C-γ | 64.1 |
Note: The data for the syringylglycerol-β-guaiacyl ether derivatives are indicative and may vary slightly from the parent compound. The predicted data for threo-syringoylglycerol is from the Human Metabolome Database (HMDB0031237).
Experimental Protocols
Determination of Absolute Configuration by Mosher's Method
Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols. It involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by analysis of the ¹H NMR spectra of the resulting diastereomeric esters. For a polyhydroxylated compound like this compound, derivatization of both the primary and secondary hydroxyl groups is necessary.
Protocol:
-
Esterification:
-
In two separate NMR tubes, dissolve a small amount of the purified this compound isomer in anhydrous pyridine-d₅.
-
To one tube, add a slight excess of (R)-(-)-MTPA chloride, and to the other, add a slight excess of (S)-(+)-MTPA chloride.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to each tube.
-
Allow the reactions to proceed at room temperature, monitoring by ¹H NMR until completion (disappearance of the alcohol proton signals).
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the di-(R)-MTPA and di-(S)-MTPA esters.
-
Assign the proton signals for the groups adjacent to the chiral centers (α-H, β-H, and γ-CH₂).
-
Calculate the chemical shift differences (Δδ = δS - δR) for these protons.
-
-
Configuration Assignment:
-
Based on the established model for Mosher's method, a positive Δδ for a set of protons indicates they are on one side of the MTPA plane, while a negative Δδ indicates they are on the other side. This allows for the assignment of the absolute configuration of the α and β carbons.
-
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of threo-Syringylglycerol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-Syringylglycerol and its derivatives represent a class of phenylpropanoid compounds that have garnered significant interest within the scientific community. Possessing a characteristic threo stereochemical configuration, these molecules, often derived from natural sources, are being increasingly investigated for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the current understanding of the biological effects of this compound derivatives, with a focus on their anti-inflammatory, antioxidant, and anticancer properties. This document aims to serve as a comprehensive resource, detailing experimental methodologies, presenting quantitative data, and visualizing the intricate signaling pathways modulated by these promising compounds.
Anti-inflammatory Activity
This compound derivatives have demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.
One prominent derivative, tricin (B192558) 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE) , has been shown to exert potent anti-inflammatory actions.[1] Studies have indicated that TTGE significantly inhibits the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This inhibitory effect is correlated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism for this action involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1]
Another related compound, threo-1-C-Syringylglycerol , has been suggested to possess inhibitory effects on the production of pro-inflammatory cytokines in LPS-stimulated bone marrow-derived dendritic cells. However, detailed quantitative data on its specific inhibitory concentrations are still emerging.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of this compound derivatives, particularly TTGE, are mediated by the inhibition of the NF-κB and STAT3 signaling cascades.
Anticancer Activity
Emerging evidence suggests that this compound derivatives possess significant anticancer properties, primarily through the induction of apoptosis in various cancer cell lines.
Specifically, tricin 4'-O-(erythro-β-guaiacylglyceryl) ether and its threo-isomer (TTGE) have been shown to induce apoptosis in human colon adenocarcinoma (HCT 116), ovarian cancer (SKOV3), and breast cancer (MCF-7) cell lines. Studies have demonstrated that these compounds induce chromatin condensation, a hallmark of apoptosis, in a dose-dependent manner. It has been observed that treatment with the erythro isomer at a concentration of 40 µg/mL and the threo isomer at 30 µg/mL for 48 hours resulted in over 50% of the cancer cells undergoing apoptosis.[2] The mechanism of action appears to involve the mitochondrial pathway, as evidenced by a loss of mitochondrial membrane potential.[2]
Quantitative Data on Anticancer Activity
| Derivative | Cell Line | Activity | Concentration | Citation |
| Tricin 4'-O-(erythro-β-guaiacylglyceryl) ether | HCT 116, SKOV3, MCF-7 | >50% Apoptosis | 40 µg/mL | [2] |
| Tricin 4'-O-(threo-β-guaiacylglyceryl) ether | HCT 116, SKOV3, MCF-7 | >50% Apoptosis | 30 µg/mL | [2] |
Note: While these studies demonstrate potent pro-apoptotic effects, specific IC50 values for cell viability are not yet widely reported and represent an area for future investigation.
Antioxidant Activity
The antioxidant potential of this compound derivatives is an area of active research. The phenolic hydroxyl groups present in their structures are believed to contribute to their ability to scavenge free radicals. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed to quantify this activity. However, specific IC50 values for various this compound derivatives are not yet extensively documented in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the biological activities of this compound derivatives.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound derivative). After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
In Vitro Anticancer Assay: MTT Cell Viability Assay
-
Cell Culture: Cancer cell lines (e.g., HCT 116, SKOV3, MCF-7) are maintained in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the this compound derivative and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test compound (dissolved in methanol) is added to 100 µL of the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Experimental Workflow
The following diagram illustrates a general workflow for the biological evaluation of this compound derivatives.
Conclusion and Future Directions
This compound derivatives have emerged as a promising class of bioactive molecules with multifaceted therapeutic potential. Their demonstrated anti-inflammatory and anticancer activities, mediated through well-defined signaling pathways, underscore their significance in drug discovery and development. While the current body of research provides a strong foundation, further investigations are warranted to fully elucidate their pharmacological profiles.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To understand how structural modifications influence biological activity and to design more potent and selective derivatives.
-
In-depth mechanistic studies: To further unravel the intricate molecular targets and signaling cascades modulated by these compounds.
-
In vivo efficacy and safety profiling: To translate the promising in vitro findings into preclinical and eventually clinical settings.
-
Comprehensive antioxidant profiling: To quantify the antioxidant capacity of a wider range of this compound derivatives using various assays.
The continued exploration of this compound and its derivatives holds the promise of yielding novel therapeutic agents for the management of inflammatory diseases, cancer, and other conditions linked to oxidative stress.
References
The Discovery and History of Syringylglycerol Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringylglycerol, a key monomeric unit of hardwood lignin (B12514952), stands as a testament to the intricate architecture of plant cell walls. Its discovery and the subsequent elucidation of its role have been pivotal in understanding lignin biosynthesis, structure, and reactivity. This technical guide provides a comprehensive overview of the history, discovery, and chemical biology of syringylglycerol and its derivatives, tailored for researchers, scientists, and professionals in drug development.
Historical Perspective and Discovery
The journey to understanding syringylglycerol is intrinsically linked to the broader history of lignin chemistry. While the term "lignin" was introduced in the early 19th century, its chemical nature as a complex aromatic polymer remained a puzzle for over a century. The foundational work in the mid-20th century by pioneers such as Karl Freudenberg and Erich Adler was instrumental in unraveling the structure of lignin and identifying its constituent building blocks.
Freudenberg's extensive research on the dehydrogenative polymerization of monolignols, particularly coniferyl alcohol and sinapyl alcohol, provided the first insights into how lignin is synthesized in plants.[1][2][3] His work demonstrated that these monolignols undergo enzyme-catalyzed oxidation to form radicals that then couple in various ways to create the complex three-dimensional structure of lignin. Through this biomimetic synthesis, Freudenberg and his colleagues were able to isolate and identify numerous dimeric and oligomeric lignin model compounds, which included structures related to syringylglycerol.
Erich Adler's contributions were crucial in elucidating the various types of linkages within the lignin polymer. His work on the synthesis and reactions of lignin model compounds, particularly those of the β-aryl ether type, provided definitive proof of the prevalence of this linkage in lignin.[4] The synthesis of guaiacylglycerol-β-guaiacyl ether and its syringyl analogues served as critical reference compounds for understanding the chemical behavior of lignin during pulping and other degradation processes. While a single, definitive publication announcing the "discovery" of syringylglycerol is not apparent, its existence was firmly established through this cumulative body of work that characterized the products of lignin degradation and monolignol dehydrogenation. The identification of sinapyl alcohol as a primary precursor of hardwood lignin directly implied the presence of syringylglycerol units within the polymer.
Physicochemical Properties
The physicochemical properties of syringylglycerol are crucial for its isolation, characterization, and potential applications. While extensive data on the parent compound, glycerol (B35011), is available, specific data for syringylglycerol is more dispersed in the literature.[5][6][7]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₅ | |
| Molecular Weight | 214.22 g/mol | |
| Appearance | Likely a colorless to pale yellow solid or viscous oil | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone, DMSO) and moderately soluble in water. | Inferred from related compounds |
| Melting Point | Not readily available in cited literature | |
| Boiling Point | Not readily available in cited literature | |
| logP (octanol-water partition coefficient) | Estimated to be low, indicating hydrophilicity | Inferred from structure |
Experimental Protocols
Isolation of Syringylglycerol from Hardwood (e.g., Beech Wood)
The isolation of pure syringylglycerol from wood is a challenging process due to its polymeric nature within lignin. However, related syringyl-type compounds can be obtained through degradative methods. A general protocol for the isolation of lignin from which syringyl units can be analyzed is the Milled Wood Lignin (MWL) method.[8][9]
Objective: To isolate a lignin fraction enriched in syringyl units for subsequent analysis.
Materials:
-
Beech wood meal (pre-extracted with ethanol/benzene)
-
Vibratory ball mill
-
Dioxane
-
Phosphate buffer (pH 7)
-
Cellulase and other hydrolytic enzymes
-
Organic solvents for purification (e.g., ethanol, methanol, ethyl acetate)
-
Chromatography supplies (e.g., silica (B1680970) gel, Sephadex)
Protocol:
-
Milling: Subject the pre-extracted beech wood meal to vibratory ball milling for an extended period (e.g., 48-72 hours) to break down the cell wall structure and reduce the molecular weight of lignin.
-
Extraction: Extract the milled wood with a mixture of dioxane and water (e.g., 96:4 v/v) at room temperature with gentle stirring for 24-48 hours.
-
Purification of Milled Wood Lignin (MWL):
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Precipitate the crude MWL by adding the concentrated extract to a large volume of acidified water (pH 2).
-
Collect the precipitate by centrifugation, wash with water, and freeze-dry.
-
Further purify the MWL by dissolving it in a suitable solvent (e.g., 1,2-dichloroethane/ethanol, 2:1 v/v) and precipitating it into ether.
-
-
Enzymatic Hydrolysis (for Enzymatic Mild Acidolysis Lignin - EMAL): To obtain a lignin preparation with a higher yield and less modification, the milled wood can be subjected to enzymatic hydrolysis with a mixture of cellulases and other plant cell wall degrading enzymes to remove polysaccharides prior to solvent extraction.[9]
-
Analysis of Syringyl Units: The isolated lignin can be characterized by various analytical techniques to confirm the presence and quantify the amount of syringyl units. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the structural motifs within the lignin polymer, including syringylglycerol units.[10][11][12]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This technique provides information on the monomeric composition of lignin by thermally degrading the polymer into smaller, volatile fragments that can be identified by MS.[13][14]
-
Synthesis of Syringylglycerol
The synthesis of syringylglycerol and its derivatives as lignin model compounds has been a cornerstone of lignin research. The following is a generalized synthetic protocol based on methods developed by Adler and others.[4]
Objective: To synthesize syringylglycerol from a readily available starting material like syringaldehyde (B56468).
Materials:
-
Syringaldehyde
-
Trimethylsulfonium iodide or a similar methylating agent
-
Strong base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Reagents for hydroxylation (e.g., osmium tetroxide/N-methylmorpholine N-oxide or potassium permanganate (B83412) under cold, alkaline conditions)
-
Acids and bases for workup
-
Organic solvents for extraction and purification
-
Chromatography supplies
Protocol:
-
Formation of the Styrene (B11656) Intermediate:
-
React syringaldehyde with a suitable Wittig reagent or a related olefination agent to introduce a vinyl group, forming 3,5-dimethoxy-4-hydroxystyrene.
-
-
Protection of the Phenolic Hydroxyl Group (Optional but recommended): Protect the phenolic hydroxyl group of the styrene intermediate with a suitable protecting group (e.g., acetyl, benzyl) to prevent side reactions in subsequent steps.
-
Epoxidation of the Double Bond: React the protected styrene with an epoxidizing agent (e.g., meta-chloroperoxybenzoic acid - mCPBA) to form the corresponding epoxide.
-
Ring-Opening of the Epoxide: The epoxide can be opened under acidic or basic conditions to yield the diol. For example, acid-catalyzed hydrolysis will yield the corresponding glycerol derivative.
-
Deprotection: If a protecting group was used, remove it to yield the final syringylglycerol product.
-
Purification: Purify the final product using column chromatography on silica gel.
Biological Activities and Signaling Pathways
While syringylglycerol itself has not been extensively studied for its biological activities, related phenolic compounds, including those derived from lignin, have demonstrated a range of effects.
Antioxidant Activity
Cytotoxicity and Potential Therapeutic Applications
The cytotoxicity of various plant extracts containing phenolic compounds has been evaluated against different cancer cell lines.[20][21] For instance, syringic acid, a related compound, has been shown to induce apoptosis in cancer cells and modulate signaling pathways such as the AKT/mTOR pathway.[22] However, specific IC₅₀ values for syringylglycerol against cancer cell lines are not well-documented in the readily available literature. Further research is needed to explore the potential of syringylglycerol and its derivatives as cytotoxic agents for drug development.
Signaling Pathways
The structural similarity of the glycerol backbone in syringylglycerol to diacylglycerol (DAG), a crucial second messenger in numerous signaling pathways, suggests the possibility of interactions with cellular signaling cascades.[23][24][25][26]
Potential (Hypothetical) Signaling Interactions:
-
Protein Kinase C (PKC) Pathway: DAG is a key activator of conventional and novel PKC isoforms. It is plausible that syringylglycerol or its phosphorylated derivatives could modulate PKC activity, although this has not been experimentally demonstrated.
-
MAP Kinase (MAPK) Pathway: The MAPK pathway is a central signaling cascade involved in cell proliferation, differentiation, and stress responses. Cross-talk between the PKC and MAPK pathways is well-established. If syringylglycerol were to influence PKC, it could indirectly affect MAPK signaling.
Further research is required to investigate the direct effects of syringylglycerol on these and other signaling pathways to uncover its potential as a bioactive molecule.
Visualizations
Logical Relationship of Lignin Monomers
Caption: Biosynthetic origin of lignin monomers.
Simplified Experimental Workflow for Lignin Isolation and Analysis
Caption: Workflow for lignin isolation and analysis.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of cell signaling.
Conclusion
Syringylglycerol, as a fundamental component of hardwood lignin, has a rich history intertwined with the development of modern polymer chemistry. While its discovery was a gradual process stemming from the foundational work on lignin structure, its significance is undisputed. This guide has provided an overview of its historical context, physicochemical properties, and methods for its study. The exploration of its biological activities and interactions with cellular signaling pathways is an emerging field with potential for drug discovery and development. Further research into the specific quantitative biological effects and detailed mechanisms of action of syringylglycerol is warranted to fully unlock its potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Biosynthesis and constitution of lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative Evaluation of Three Lignin Isolation Protocols for Various Wood Species [agris.fao.org]
- 10. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In situ determination of the syringyl/guaiacyl ratio of residual lignin in pre-bleached eucalypt kraft pulps by analytical pyrolysis [agris.fao.org]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Antioxidant Capacity of Pure Compounds and Complex Mixtures Evaluated by the ORAC-Pyrogallol Red Assay in the Presence of Triton X-100 Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. imrpress.com [imrpress.com]
- 25. Protein kinase C - Wikipedia [en.wikipedia.org]
- 26. youtube.com [youtube.com]
Methodological & Application
Application Note and Protocol for the Synthesis of threo-Syringylglycerol
Abstract
This document provides a detailed protocol for the chemical synthesis of threo-syringylglycerol, a significant lignin (B12514952) model compound. The synthesis commences with the readily available starting material, syringaldehyde (B56468). The described multi-step procedure involves a condensation reaction followed by a stereoselective reduction to preferentially form the threo diastereomer. This protocol is intended for researchers in the fields of chemistry, biochemistry, and drug development who require a reliable method for obtaining this specific stereoisomer for their studies.
Introduction
Syringylglycerol is a key structural unit found in syringyl-rich lignins, which are major components of plant biomass. The stereochemistry of the glycerol (B35011) side chain, specifically the threo and erythro configurations, plays a crucial role in the chemical and biological properties of lignin and its derivatives. This compound serves as an important model compound for studying lignin structure, reactivity, and degradation. It is also a valuable building block in the synthesis of various bioactive molecules. This protocol outlines a reproducible method for the synthesis of this compound, with a focus on achieving diastereoselectivity.
Experimental Protocols
1. Materials and Reagents
-
Syringaldehyde
-
2-(2-Methoxyphenoxy)ethanoic acid
-
n-Butyllithium (in hexane)
-
Tetrahydrofuran (THF), anhydrous
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl), 3 M
-
Sodium hydroxide (B78521) (NaOH), 0.2 M
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Methylene chloride (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Argon gas
2. Synthesis of 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propanoic acid (Mixture of diastereomers)
This step involves the reaction of syringaldehyde with α-lithiated (2-methoxyphenoxy)ethanoic acid.
-
Set up a three-necked flask equipped with an argon inlet/outlet, a thermometer, and a septum under a slow stream of argon.
-
To the flask, add anhydrous THF (50 mL) and diisopropylamine (4.0 g, 40 mmol).
-
Cool the mixture to 0 °C and slowly inject n-butyllithium in hexane (B92381) (1.6 M solution, 43 mL).
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add a solution of (2-methoxyphenoxy)ethanoic acid (3.65 g, 20 mmol) in THF (15 mL) to the reaction flask.
-
Allow the mixture to warm to 35-40 °C and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly add a solution of syringaldehyde (20 mmol) in THF (20-50 mL).
-
Continue stirring at 0 °C for 1 hour, then let the reaction proceed overnight at room temperature under an argon atmosphere.
-
Quench the reaction by adding water. Acidify the mixture with 3 M HCl.
-
Extract the product with ether. The combined organic layers are then extracted with 0.2 M NaOH.
-
Acidify the aqueous extract with 3 M HCl and extract with ether.
-
Dry the final ethereal solution over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude 3-hydroxypropionic acid derivative.
3. Reduction to Syringylglycerol (Mixture of diastereomers)
The crude 3-hydroxypropionic acid is reduced to the corresponding diol.
-
Dissolve the crude product from the previous step in anhydrous THF (30-50 mL) in a flask under an argon atmosphere.
-
Inject a 2 M solution of borane-dimethyl sulfide complex in THF (40-50 mL) into the flask with stirring.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvents by evaporation. The residue contains a mixture of erythro- and this compound.
4. Stereoselective Reduction for this compound Enrichment
While the above steps produce a mixture, specific reduction conditions can favor the threo isomer. An alternative approach starting from a ketone precursor allows for stereoselective reduction. A key intermediate, an α-hydroxy ketone, can be reduced to the diol. The reduction of a related ketone, 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1-propanone, with NaBH₄ has been shown to favor the formation of the threo isomer[1].
-
Dissolve the α-hydroxy ketone precursor in a mixture of THF and methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the this compound.
Data Presentation
| Step | Product | Typical Yield | Diastereomeric Ratio (threo:erythro) | Reference |
| Reduction of α-hydroxy ketone precursor with NaBH₄ | Syringylglycerol | - | 72.9 : 27.1 | [1] |
| Synthesis via α-lithiated (2-methoxyphenoxy)ethanoic acid | Arylglycerol β-guaiacyl ethers | 45-60% (total) | ~1 : 1 (before separation) | [2] |
Note: Yields and ratios can vary depending on the specific substrates and reaction conditions.
Visualization of Experimental Workflow
Caption: Synthetic workflow for this compound.
Discussion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereoselectivity. The initial condensation reaction produces a mixture of diastereomers of the 3-hydroxypropionic acid intermediate. Subsequent reduction with a strong reducing agent like borane-dimethyl sulfide complex yields the corresponding syringylglycerol, also as a mixture of diastereomers.
For achieving a higher proportion of the threo isomer, a stereoselective reduction of an appropriate ketone precursor is employed. The use of sodium borohydride at low temperatures has been reported to favor the formation of the threo alcohol, which can be explained by the Felkin-Anh model for nucleophilic attack on chiral ketones[1]. The final purification by column chromatography is essential to isolate the desired this compound from the erythro isomer and any remaining impurities. The presented protocol consolidates methodologies reported in the literature to provide a coherent pathway for the synthesis of this important lignin model compound.
Safety Precautions
-
n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere.
-
Borane-dimethyl sulfide complex is flammable and toxic. Use in a well-ventilated fume hood.
-
Anhydrous solvents are required. Ensure proper drying techniques are used.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
References
Application Notes and Protocols: Purification of threo-Syringylglycerol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringylglycerol and its derivatives are important precursors and intermediates in the synthesis of various bioactive compounds and lignin-model polymers. The stereochemistry of these molecules, particularly the differentiation between threo and erythro isomers, is crucial for their biological activity and chemical reactivity. Column chromatography is a fundamental and widely used technique for the purification and separation of these diastereomers. This document provides a detailed protocol for the purification of threo-syringylglycerol using silica (B1680970) gel column chromatography, based on established methodologies for similar compounds.
Data Presentation
The following table summarizes representative quantitative data for the purification of a syringylglycerol analogue using flash column chromatography, as adapted from the literature. This data can serve as a benchmark for researchers performing similar separations.
| Parameter | Value | Reference |
| Sample Loading | ||
| Crude Product Mass | 6.7 g | [1] |
| Column Parameters | ||
| Stationary Phase | Silica Gel (Merck Kieselgel 60, 230-400 mesh) | [1] |
| Mass of Stationary Phase | 120 g | [1] |
| Elution Conditions | ||
| Mobile Phase | Methylene (B1212753) Chloride - Ethyl Acetate Gradient (10:1 to 1:3) | [1] |
| Purification Outcome | ||
| Total Yield (erythro + threo) | 4.35 g (60%) | [1] |
| Yield of threo Isomer | 2.05 g | [1] |
| Yield of erythro Isomer | 2.30 g | [1] |
Experimental Protocols
This section details the step-by-step procedure for the purification of this compound using silica gel flash column chromatography.
Materials and Equipment
-
Stationary Phase: Silica gel (e.g., Merck Kieselgel 60, 230-400 mesh)
-
Mobile Phase Solvents:
-
Methylene Chloride (CH₂Cl₂)
-
Ethyl Acetate (EtOAc)
-
Methanol (B129727) (MeOH) - for sample loading and cleaning
-
-
Apparatus:
-
Glass chromatography column with a stopcock
-
Separatory funnel (for gradient elution)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glassware (beakers, flasks, etc.)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Protocol for Column Chromatography Purification
Step 1: Preparation of the Column
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Methylene Chloride:Ethyl Acetate 10:1).
-
Carefully pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer (approx. 1 cm) of sand on top of the silica gel to prevent disturbance during solvent addition.
Step 2: Sample Preparation and Loading
-
Dissolve the crude mixture containing this compound in a minimal amount of a suitable solvent (e.g., methylene chloride or the initial mobile phase).
-
Alternatively, for samples not readily soluble, create a dry load by adsorbing the crude mixture onto a small amount of silica gel, followed by evaporation of the solvent.
-
Carefully apply the dissolved sample or the dry load onto the top of the silica gel bed.
-
Drain the solvent until the sample has fully entered the silica gel bed.
Step 3: Elution and Fraction Collection
-
Carefully add the initial mobile phase (Methylene Chloride:Ethyl Acetate 10:1) to the top of the column without disturbing the sand layer.
-
Begin collecting fractions. The flow rate can be increased by applying gentle air pressure (flash chromatography).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A common gradient is to move from 10:1 to 1:1, and finally to 1:3 Methylene Chloride:Ethyl Acetate. For more polar compounds, a small percentage of methanol can be added to the mobile phase.
-
Monitor the separation by collecting small fractions and analyzing them using Thin Layer Chromatography (TLC). A suitable TLC mobile phase for syringylglycerol derivatives is 7% Methanol in Methylene Chloride.[2]
Step 4: Isolation of this compound
-
Identify the fractions containing the desired this compound isomer based on the TLC analysis. The erythro isomer is typically eluted after the threo form in normal-phase chromatography.[1]
-
Combine the pure fractions containing the threo isomer.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).
Visualizations
Experimental Workflow
References
Application Note: HPLC Analysis of Threo-Syringylglycerol and its Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threo-syringylglycerol and its isomers, including the erythro diastereomer and their respective enantiomers, are important compounds often derived from the degradation of lignin (B12514952). Accurate separation and quantification of these isomers are crucial for various research areas, including biofuel development, natural product chemistry, and understanding plant biomass structure. This application note provides a detailed protocol for the analysis of this compound and its isomers using High-Performance Liquid Chromatography (HPLC). The methodology covers the separation of both diastereomers (threo and erythro) and the subsequent resolution of their enantiomers.
Experimental Protocols
This section details the necessary materials, equipment, and procedures for the HPLC analysis of syringylglycerol isomers.
Materials and Reagents
-
This compound and erythro-syringylglycerol standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (Glacial, analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Sample vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Chiral HPLC column (for enantiomeric separation)
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
Protocol 1: Diastereomer Separation (Threo and Erythro)
This protocol outlines the separation of threo- and erythro-syringylglycerol using reversed-phase HPLC.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound and erythro-syringylglycerol standards in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a concentration range suitable for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing syringylglycerol isomers in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (containing 1.5% Acetic Acid) |
| Gradient | Isocratic or a shallow gradient of Acetonitrile may be optimized for best resolution. A typical starting point is 30:70 (v/v). |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 10 µL[2] |
| Detection | UV at 254 nm or 280 nm[1] |
3. Data Analysis:
-
Identify the peaks corresponding to threo- and erythro-syringylglycerol by comparing their retention times with those of the standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Quantify the amount of each diastereomer in the sample using the calibration curve.
Protocol 2: Enantiomeric Separation
This protocol is for the separation of the (+) and (-) enantiomers of both threo- and erythro-syringylglycerol using chiral HPLC.
1. Sample Preparation:
-
The fractions containing the separated threo and erythro diastereomers from Protocol 1 can be collected and used for enantiomeric separation. Alternatively, a mixture of the isomers can be injected if the chiral column provides sufficient resolution for all four isomers.
2. Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase column (e.g., polysaccharide-based) |
| Mobile Phase | A suitable mixture of hexane (B92381) and isopropanol (B130326) or other appropriate solvents for chiral separation. The exact composition will depend on the column used and should be optimized. |
| Flow Rate | Typically 0.5 - 1.0 mL/min. |
| Column Temperature | Ambient or controlled (e.g., 25 °C). |
| Injection Volume | 10 µL. |
| Detection | UV at 254 nm or 280 nm. |
3. Data Analysis:
-
Identify the peaks corresponding to the (+)- and (-)-enantiomers for both threo and erythro forms.
-
Determine the enantiomeric excess (e.e.) for each diastereomer if required.
Data Presentation
The following tables summarize the quantitative data that can be obtained from the HPLC analysis of syringylglycerol isomers.
Table 1: Diastereomeric Ratio of Syringylglycerol Isomers
| Isomer | Ratio (%)[2][3] |
| Erythro | 47 |
| Threo | 53 |
Table 2: Enantiomeric Composition of Syringylglycerol Isomers
| Diastereomer | Enantiomer | Composition (%)[2][3] | Enantiomeric Excess (e.e.) (%)[2][3] |
| Erythro | (+)-erythro | 46.7 | 6.6 |
| (-)-erythro | 53.3 | ||
| Threo | (+)-threo | 45.2 | 9.6 |
| (-)-threo | 54.8 |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of syringylglycerol isomers.
Caption: Experimental workflow for the HPLC analysis of syringylglycerol isomers.
Caption: Isomeric relationship of syringylglycerol.
References
- 1. [Determination of main degradation products of lignin using reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. STEREOCHEMISTRY OF ERYTHRO- AND this compound-8-O-4'-(SINAPYL ALCOHOL) ETHERS AND THEIR ENZYMATIC FORMATION WITH OPTICAL ACTIVITY IN EUCOMMIA ULMOIDES | Emirates Journal of Food and Agriculture [ejfa.me]
Application Notes and Protocols for the Enzymatic Synthesis of threo-Syringylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringylglycerol and its derivatives are important chiral building blocks in the synthesis of various biologically active compounds and serve as model compounds in lignin (B12514952) chemistry. The stereochemistry of these molecules is crucial for their biological function and chemical reactivity. This document provides a detailed protocol for the chemoenzymatic synthesis of threo-syringylglycerol. The strategy involves an initial chemical synthesis of a diastereomeric mixture of erythro- and this compound, followed by a highly selective enzymatic kinetic resolution using a lipase (B570770) to isolate the desired threo isomer. This method leverages the stereoselectivity of enzymes to achieve high purity of the target stereoisomer, which is often challenging to obtain through purely chemical methods.
Chemoenzymatic Synthesis Workflow
The overall workflow for the synthesis of this compound is a two-stage process. The first stage is a chemical synthesis to produce a mixture of the erythro and threo diastereomers of syringylglycerol. The second stage employs an enzymatic kinetic resolution to selectively acylate the erythro isomer, allowing for the separation and isolation of the unreacted this compound.
Caption: Chemoenzymatic workflow for this compound synthesis.
Experimental Protocols
Part 1: Chemical Synthesis of erythro/threo-Syringylglycerol Mixture
This protocol is based on established methods for the synthesis of similar arylglycerol-β-aryl ethers.
Materials:
-
Syringaldehyde
-
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one
-
Sodium methoxide (B1231860)
-
Diethyl ether
-
Sodium borohydride (B1222165)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Darzens Condensation: In a round-bottom flask, dissolve syringaldehyde and 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one in a mixture of methanol and diethyl ether. Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol to the cooled reaction mixture with constant stirring.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude epoxide intermediate.
-
Hydrolysis and Reduction: Dissolve the crude epoxide in a mixture of THF and water.
-
Add sodium borohydride portion-wise to the solution at 0°C to reduce the ketone and open the epoxide ring.
-
After the addition is complete, stir the reaction at room temperature for 4 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 4-5.
-
Extract the product with ethyl acetate. The organic layer should be washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purify the crude product by silica gel column chromatography to yield a mixture of erythro- and this compound.
Part 2: Enzymatic Kinetic Resolution of this compound
This protocol utilizes the stereoselectivity of a lipase to resolve the diastereomeric mixture.
Materials:
-
erythro/threo-Syringylglycerol mixture
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
tert-Butyl methyl ether (TBME)
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry flask, add the erythro/threo-syringylglycerol mixture, tert-butyl methyl ether, and activated molecular sieves.
-
Add Novozym 435 to the mixture.
-
Add vinyl acetate as the acyl donor.
-
Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 45°C).
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC or TLC. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the acylated product and the unreacted starting material.
-
Work-up: Once the desired conversion is reached, filter off the enzyme and the molecular sieves.
-
Wash the immobilized enzyme with fresh solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Separate the unreacted this compound from the acylated erythro-syringylglycerol using silica gel column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the enzymatic kinetic resolution step. These values are based on typical outcomes for lipase-catalyzed resolutions of similar polyhydroxylated compounds and should serve as a guideline for experimental design and optimization.
| Parameter | Value |
| Substrate Concentration | 10-50 mM |
| Enzyme Loading | 10-20% (w/w of substrate) |
| Acyl Donor | Vinyl acetate (2-5 equivalents) |
| Solvent | tert-Butyl methyl ether (TBME) |
| Temperature | 40-50 °C |
| Reaction Time | 24-72 hours |
| Conversion | ~50% |
| Diastereomeric Excess (de) of recovered this compound | >98% |
| Yield of this compound | ~40-45% (of the initial mixture) |
Signaling Pathway and Logical Relationships
The logical flow of the chemoenzymatic process, highlighting the key transformations and separations, can be visualized as follows:
Caption: Logical pathway for the chemoenzymatic synthesis of this compound.
Conclusion
The chemoenzymatic approach detailed in these application notes provides a robust and highly selective method for the synthesis of this compound. By combining a straightforward chemical synthesis with a stereoselective enzymatic resolution, researchers can obtain this valuable chiral building block in high diastereomeric purity. The provided protocols and data serve as a comprehensive guide for the successful implementation of this synthetic strategy in a laboratory setting. Further optimization of reaction conditions may be necessary depending on the specific scale and purity requirements of the intended application.
Application Notes and Protocols for the Use of threo-Syringylglycerol as a Laccase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, making them valuable biocatalysts in various industrial and biotechnological applications.[1][2][3] Their ability to utilize molecular oxygen as the final electron acceptor, with water as the only byproduct, positions them as environmentally friendly alternatives to conventional chemical oxidants.[3] One area of significant interest is their role in lignin (B12514952) degradation and modification, where they act on lignin model compounds.
Threo-syringylglycerol is a key lignin model compound representing a significant structural element in hardwood lignins. Understanding its interaction with laccase is crucial for applications in bioremediation, pulp and paper processing, and the synthesis of novel bioactive compounds. Laccase-mediated oxidation of phenolic substrates like this compound proceeds via the formation of phenoxy radicals. These radicals can then undergo non-enzymatic coupling reactions to form dimers, oligomers, or polymers, or they can be grafted onto other molecules.[4][5]
These application notes provide a detailed protocol for studying the laccase-catalyzed oxidation of this compound, focusing on reaction analysis via High-Performance Liquid Chromatography (HPLC). Due to the complex nature of the reaction products, which often involve polymerization and coupling, a standard spectrophotometric assay is not suitable. Instead, a chromatographic approach is necessary to monitor the disappearance of the substrate and the appearance of various products.
Data Presentation
Table 1: Experimental Data Template for Laccase Activity on this compound
| Parameter | Value | Units | Conditions |
| Laccase Source | e.g., Trametes versicolor | - | - |
| Enzyme Concentration | U/mL or mg/mL | Specify buffer, pH, temp. | |
| Substrate Concentration | mM | Specify buffer, pH, temp. | |
| Reaction Time | min | Specify buffer, pH, temp. | |
| Substrate Conversion | % | Determined by HPLC | |
| Major Product(s) Formed | - | Identified by HPLC-MS | |
| Product Yield | % or mg/L | Determined by HPLC |
Table 2: Comparative Kinetic Parameters of Laccase with Common Syringyl-Type Substrates
| Substrate | Laccase Source | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Reference |
| Syringaldazine | Trametes versicolor | 15 | - | 6.5 | [6] |
| Syringic Acid | Galerina sp. | ~230 (kJ/mol total heat) | - | - | [4] |
| 2,6-Dimethoxyphenol | Tetracystis aeria | 1830 | - | 6.5 | [7] |
| Syringaldehyde | Trametes versicolor | - | - | 4.0-5.0 | [6][8] |
Note: The values presented are indicative and can vary significantly based on the laccase source, purity, and assay conditions.
Experimental Protocols
Protocol 1: Laccase-Catalyzed Oxidation of this compound
This protocol describes the general procedure for reacting this compound with laccase and preparing samples for HPLC analysis.
Materials:
-
This compound
-
Laccase from a suitable source (e.g., Trametes versicolor)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Deionized water
-
Microcentrifuge tubes (2 mL)
-
Thermomixer or water bath
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in methanol or a suitable organic solvent.
-
Enzyme Preparation: Prepare a stock solution of laccase in cold sodium acetate buffer. The concentration will depend on the specific activity of the enzyme preparation.
-
Reaction Setup: In a 2 mL microcentrifuge tube, combine the following:
-
850 µL of 0.1 M sodium acetate buffer (pH 4.5)
-
50 µL of the this compound stock solution (final concentration will be ~0.5 mM)
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
-
Initiation of Reaction: Add 100 µL of the laccase solution to the reaction mixture to initiate the reaction. A control reaction should be prepared by adding 100 µL of buffer instead of the enzyme solution.
-
Incubation: Incubate the reaction mixture at the desired temperature with gentle shaking for a specific time course (e.g., samples taken at 0, 10, 30, 60, and 120 minutes).
-
Reaction Quenching: To stop the reaction at each time point, take an aliquot of the reaction mixture and quench it by adding an equal volume of methanol or by boiling for 5-10 minutes.[8]
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein or polymers.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis: Analyze the samples according to the HPLC protocol provided below.
Protocol 2: HPLC Analysis of Reaction Products
This protocol provides a general method for the analysis of this compound and its oxidation products. The specific gradient and detection wavelength may need to be optimized.[9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Eluent A: 0.1% Formic acid in deionized water
-
Eluent B: Acetonitrile
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 280 nm (or scan for optimal wavelength)
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
Data Analysis:
-
Monitor the decrease in the peak area of the this compound substrate over time.
-
Identify new peaks corresponding to reaction products.
-
Quantify the substrate consumption and product formation using calibration curves of the substrate and, if available, purified product standards.
Visualizations
Proposed Reaction Pathway
The following diagram illustrates the proposed pathway for the laccase-mediated oxidation of this compound. The initial step is the enzymatic formation of a phenoxy radical, which then undergoes non-enzymatic coupling reactions.
Caption: Proposed pathway of laccase-catalyzed oxidation.
Experimental Workflow
This diagram outlines the key steps in the experimental workflow for studying the laccase-catalyzed oxidation of this compound.
Caption: Experimental workflow for laccase reaction analysis.
References
- 1. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]
- 2. Frontiers | Laccases: Production, Expression Regulation, and Applications in Pharmaceutical Biodegradation [frontiersin.org]
- 3. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential applications of laccase-mediated coupling and grafting reactions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Multiple Reaction Monitoring for quantitative laccase kinetics by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying β-O-4 Ether Linkage Cleavage using threo-Syringylglycerol as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of threo-syringylglycerol-based model compounds in the study of β-O-4 ether linkage cleavage, a critical reaction for the valorization of lignin (B12514952) and a potential target in drug development research. This document outlines the synthesis of a key model compound, detailed protocols for its cleavage under various catalytic conditions, and methods for product analysis.
Introduction to β-O-4 Linkage Cleavage and the Role of Syringylglycerol Models
The β-O-4 (β-aryl ether) linkage is the most abundant intermolecular bond in lignin, accounting for approximately 50-60% of all linkages.[1][2] Its selective cleavage is a primary goal in the conversion of biomass into valuable aromatic chemicals and biofuels. Syringyl (S) lignin units, characterized by two methoxy (B1213986) groups on the aromatic ring, are prevalent in hardwoods and exhibit different reactivity compared to guaiacyl (G) units found in both hardwoods and softwoods.
This compound-β-guaiacyl ether and related syringyl-type model compounds are invaluable tools for studying the kinetics and mechanisms of β-O-4 bond scission. The stereochemistry of the glycerol (B35011) side chain (threo vs. erythro) significantly influences the rate of cleavage, with the erythro isomer generally cleaving faster under alkaline conditions.[3][4] Understanding the reactivity of the threo isomer is crucial for developing efficient depolymerization strategies for complex lignin polymers.
Synthesis of this compound-β-Guaiacyl Ether
A common route for the synthesis of arylglycerol-β-aryl ether model compounds involves the reaction of an α-lithiated aryloxyacetic acid with an aromatic aldehyde, followed by reduction.[5] The diastereomeric threo and erythro forms can then be separated by chromatography.
Experimental Protocol: Synthesis and Isomer Separation
Materials:
-
(2-Methoxyphenoxy)acetic acid
-
n-Butyllithium in hexane
-
Tetrahydrofuran (THF), anhydrous
-
Borane-dimethyl sulfide (B99878) complex in THF
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., methylene (B1212753) chloride, ethyl acetate)
Procedure:
-
Preparation of the Lithium Salt: In a three-necked flask under an argon atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to 0°C and slowly add n-butyllithium in hexane. Stir for 30 minutes.
-
Formation of the α-Lithiated Carbanion: Slowly add a solution of (2-methoxyphenoxy)acetic acid in anhydrous THF to the lithium diisopropylamide (LDA) solution at 0°C. Allow the mixture to warm to 35-40°C and stir for 30 minutes.
-
Condensation Reaction: Cool the reaction mixture back to 0°C and slowly add a solution of syringaldehyde in anhydrous THF. Continue stirring at 0°C for 1 hour, then let the reaction proceed overnight at room temperature.
-
Work-up: Quench the reaction by adding 3 M HCl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with 0.2 M NaOH to extract the acidic product. Acidify the aqueous NaOH extract with 3 M HCl and extract again with diethyl ether. Dry the final organic layer over anhydrous Na₂SO₄ and evaporate the solvent to obtain the crude 3-hydroxypropionic acid intermediate.
-
Reduction: Dissolve the crude intermediate in anhydrous THF under an argon atmosphere. Add 2 M borane-dimethyl sulfide complex in THF and stir for 48 hours at room temperature. Quench the reaction by the slow addition of methanol. Evaporate the solvents to yield the crude product containing a mixture of threo and erythro isomers of syringylglycerol-β-guaiacyl ether.
-
Isomer Separation: Separate the threo and erythro diastereomers using silica gel column chromatography with a suitable solvent gradient (e.g., methylene chloride-ethyl acetate).[5] The identity and purity of the isomers should be confirmed by NMR spectroscopy.
Protocols for β-O-4 Ether Linkage Cleavage
The cleavage of the β-O-4 linkage in syringylglycerol model compounds can be achieved through various catalytic methods. Below are detailed protocols for acid-catalyzed, base-catalyzed, and heterogeneous metal-catalyzed cleavage.
Acid-Catalyzed Cleavage
Acid-catalyzed cleavage, or acidolysis, typically proceeds via protonation of the α-hydroxyl group, followed by dehydration to form a carbocation intermediate, which ultimately leads to the cleavage of the β-O-4 bond.[2]
Experimental Workflow for Acid-Catalyzed Cleavage
Caption: Workflow for acid-catalyzed cleavage of β-O-4 linkage.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 25 mg of this compound-β-guaiacyl ether in 10 mL of a 9:1 (v/v) dioxane/water solution.
-
Catalyst Addition: Add the acid catalyst (e.g., concentrated HCl to a final concentration of 0.2 M).
-
Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 4 hours.
-
Quenching and Extraction: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the products with ethyl acetate (B1210297) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the resulting product mixture by GC-MS and HPLC to identify and quantify the cleavage products (e.g., syringaldehyde, guaiacol (B22219), and Hibbert ketones).
Base-Catalyzed Cleavage
Base-catalyzed depolymerization is a common method for lignin breakdown, particularly in industrial processes like Kraft pulping. The reaction typically involves the formation of an α-alkoxide, which attacks the β-carbon, leading to the cleavage of the β-O-4 ether bond.[6]
Experimental Workflow for Base-Catalyzed Cleavage
Caption: Workflow for base-catalyzed cleavage of β-O-4 linkage.
Protocol:
-
Reaction Setup: Place 1.2 mmol/L of this compound-β-guaiacyl ether in a stainless steel autoclave.
-
Reagent Addition: Add 5.0 mL of a degassed NaOH solution (concentration can be varied, e.g., 1 M). Purge the autoclave with nitrogen gas.
-
Reaction: Heat the autoclave to the desired temperature (e.g., 170°C) and maintain for the specified reaction time.
-
Quenching and Work-up: Cool the autoclave to room temperature. Neutralize the reaction mixture with HCl. Add a known amount of an internal standard (e.g., 4-chlorophenol) dissolved in methanol.[6]
-
Extraction: Extract the products from the aqueous solution with dichloromethane (B109758) (3 x 2 mL).
-
Drying and Concentration: Combine the organic layers, dry under a stream of nitrogen, and re-dissolve in a known volume of solvent for analysis.
-
Analysis: Quantify the disappearance of the starting material and the formation of products like syringol and guaiacol using GC-MS.
Heterogeneous Metal-Catalyzed Hydrogenolysis
Heterogeneous catalysts, such as nickel or palladium supported on carbon, are effective for the reductive cleavage (hydrogenolysis) of β-O-4 linkages, often under milder conditions than traditional methods.
Experimental Workflow for Metal-Catalyzed Hydrogenolysis
Caption: Workflow for metal-catalyzed hydrogenolysis of β-O-4 linkage.
Protocol:
-
Reaction Setup: In a high-pressure batch reactor, add the this compound-β-guaiacyl ether, a solvent (e.g., ethanol), and the heterogeneous catalyst (e.g., 5 wt% Ni/C).
-
Reaction Conditions: Seal the reactor, purge several times with H₂, and then pressurize to the desired H₂ pressure (e.g., 30 bar). Heat the reactor to the target temperature (e.g., 200°C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking samples at different time intervals.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and vent the H₂ pressure. Filter the reaction mixture to remove the solid catalyst.
-
Analysis: Add an internal standard to the filtrate and analyze the product mixture by GC-MS to determine the conversion of the starting material and the yield of cleavage products.
Quantitative Data on β-O-4 Linkage Cleavage
The following tables summarize representative quantitative data for the cleavage of β-O-4 model compounds under different catalytic conditions.
Table 1: Comparison of Cleavage Rates for erythro and threo Isomers under Alkaline Conditions
| Model Compound | Isomer | Temperature (°C) | Rate Constant Ratio (kisomer / kGG-threo) | Reference |
| Guaiacylglycerol-β-guaiacyl ether (GG) | erythro | 130 | ~4.0 | [6] |
| Guaiacylglycerol-β-guaiacyl ether (GG) | threo | 130 | 1.0 | [6] |
| Syringylglycerol-β-guaiacyl ether (SG) | erythro | 130 | ~8.0 | [6] |
| Syringylglycerol-β-guaiacyl ether (SG) | threo | 130 | ~3.3 | [6] |
| Guaiacylglycerol-β-syringyl ether (GS) | erythro | 130 | ~4.5 | [6] |
| Guaiacylglycerol-β-syringyl ether (GS) | threo | 130 | ~3.3 | [6] |
Table 2: Product Yields from Catalytic Cleavage of β-O-4 Model Compounds
| Catalyst | Model Compound | Conditions | Conversion (%) | Main Product(s) | Yield (%) | Reference |
| 0.2 M HCl | Guaiacylglycerol-β-guaiacyl ether | 100°C, 4h, dioxane/water | - | Hibbert's ketones, Guaiacol | - | [2] |
| 1 M NaOH | Guaiacylglycerol-β-guaiacyl ether | 170°C | - | Guaiacol | Quantitative | [6] |
| Ni/C | 2-Phenoxy-1-phenylethanol | 200°C, 30 bar H₂ | >95 | Phenol, Ethylbenzene | >90 | [7] |
| Ru/Al₂O₃ | Guaiacylglycerol-β-guaiacyl ether | 160°C, 5 bar O₂ | >95 | Guaiacol, Vanillin, Vanillic acid | ~60 (total) | [8] |
Analytical Protocols for Product Quantification
Accurate quantification of the cleavage products is essential for evaluating the efficiency of different catalytic systems. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.
GC-MS Analysis
Protocol:
-
Sample Preparation:
-
To a known volume of the reaction mixture (after work-up), add a precise amount of an internal standard (e.g., 4-chlorophenol (B41353) or tetracosane).
-
For hydroxyl-containing products, derivatization by silylation may be necessary to improve volatility and peak shape. To the dried sample residue, add pyridine (B92270) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 40°C for 1 hour.
-
-
GC-MS Conditions (Example):
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Split/splitless, 250°C, split ratio 10:1.
-
Oven Program: 50°C (hold 5 min), ramp at 10°C/min to 250°C (hold 10 min).
-
Carrier Gas: Helium, constant flow.
-
MS Detector: Electron ionization (EI) at 70 eV, scan range m/z 15-550.
-
-
Quantification:
-
Identify the products by comparing their mass spectra and retention times with those of authentic standards.
-
Prepare a calibration curve for each analyte and the internal standard.
-
Calculate the concentration of each product based on its peak area relative to the internal standard.
-
HPLC Analysis
High-performance liquid chromatography (HPLC) with a UV detector is also suitable for analyzing the cleavage products, particularly for non-volatile compounds.
Protocol:
-
Sample Preparation: Dilute the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example for Guaiacol and Syringol):
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Quantification:
-
Identify peaks by comparing retention times with standards.
-
Quantify using an external standard calibration curve for each compound of interest.
-
Signaling Pathways and Mechanistic Diagrams
The cleavage of the β-O-4 linkage can proceed through different mechanisms depending on the reaction conditions.
Acid-Catalyzed Cleavage Mechanism
Caption: Simplified mechanism of acid-catalyzed β-O-4 cleavage.
Base-Catalyzed Cleavage Mechanism
Caption: Simplified mechanism of base-catalyzed β-O-4 cleavage.
Conclusion
This compound-based model compounds are essential for elucidating the mechanisms and kinetics of β-O-4 ether linkage cleavage. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at developing efficient lignin depolymerization strategies. The detailed analytical methods are crucial for obtaining reliable quantitative data to compare the efficacy of different catalytic approaches. This knowledge is fundamental for advancing the bio-refinery concept and for exploring novel therapeutic strategies targeting related biochemical pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Quantitative difference in the rates of the β-O-4 bond cleavage between lignin model compounds with and without γ-hydroxymethyl groups during the alkaline pulping process :: BioResources [bioresources.cnr.ncsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application of Threo-Syringylglycerol in Biofuel Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-syringylglycerol is a primary dimeric substructure found in syringyl-rich lignin (B12514952), a major component of hardwood biomass. As the global focus shifts towards sustainable energy sources, the valorization of lignin and its derivatives into biofuels and biochemicals has become a critical area of research. This compound serves as an important model compound for studying the depolymerization of lignin and its subsequent conversion into advanced biofuels. This document provides detailed application notes and experimental protocols for the utilization of this compound in biofuel research, focusing on two primary conversion pathways: Catalytic Hydrodeoxygenation (HDO) and Microbial Conversion.
Catalytic Hydrodeoxygenation (HDO) of this compound to Cycloalkanes
Catalytic hydrodeoxygenation is a promising thermochemical route for converting lignin-derived compounds into hydrocarbon biofuels. This process involves the removal of oxygen atoms from the molecular structure in the presence of a catalyst and a hydrogen source, resulting in the production of alkanes, which are suitable as drop-in biofuels.
Data Presentation
The following table summarizes representative quantitative data for the hydrodeoxygenation of 4-propylguaiacol, a compound structurally similar to the aromatic portion of this compound, to its corresponding cycloalkane. This data is presented as a proxy to illustrate the potential yields and efficiencies for the conversion of this compound.
| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity to Propylcyclohexane (%) | Reference |
| Pt@SLS | 4-Propylguaiacol | 80 | 1 | ~100 | 82.3 | [1] |
| Presulfided NiMo/Al₂O₃ | 4-Propylguaiacol | 400 | 2.07 | Not specified | 4-Propylphenol was the predominant product | [2] |
| Ru/C | 4-Propylguaiacol | Not specified | Not specified | Not specified | Propylcyclohexane (pathway identified) | [3][4] |
Experimental Protocols
Protocol 1: Catalytic Hydrodeoxygenation of this compound in a Batch Reactor
This protocol is adapted from methodologies for the HDO of lignin model compounds.[3]
Materials:
-
This compound
-
Catalyst (e.g., 5% Ru/C, 5% Pt/C, or presulfided NiMo/Al₂O₃)
-
Solvent (e.g., n-dodecane, water, or a biphasic system)
-
High-pressure batch reactor with magnetic stirring
-
Hydrogen gas (high purity)
-
Internal standard for GC-MS analysis (e.g., decahydronaphthalene)
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Loading:
-
To a clean, dry high-pressure batch reactor, add a defined amount of this compound (e.g., 100 mg).
-
Add the catalyst (e.g., 20 mg of 5% Ru/C).
-
Add the solvent (e.g., 20 mL of n-dodecane).
-
If using an internal standard, add a known amount at this stage.
-
-
Reaction Setup:
-
Seal the reactor and purge it with hydrogen gas three times to remove any air.
-
Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 2 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 250 °C).
-
-
Reaction:
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4 hours). Monitor the pressure and temperature throughout the reaction.
-
-
Product Recovery:
-
After the reaction time is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Open the reactor and collect the liquid product mixture.
-
Rinse the reactor with a solvent (e.g., ethyl acetate) to recover any residual products.
-
-
Sample Preparation for Analysis:
-
Separate the solid catalyst from the liquid product by centrifugation or filtration.
-
Extract the aqueous phase (if present) with ethyl acetate.
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Prepare a sample for GC-MS analysis by diluting an aliquot of the final product mixture in a suitable solvent.
-
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for separating hydrocarbons and aromatic compounds (e.g., HP-5ms).
GC-MS Conditions (Example):
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-550
Data Analysis:
-
Identify the products by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the products using the internal standard method. Calculate the conversion of this compound and the selectivity for each product.
Visualization
Microbial Conversion of this compound to Triacylglycerols (Biodiesel Precursors)
Oleaginous microorganisms, such as the bacterium Rhodococcus opacus, are capable of metabolizing aromatic compounds derived from lignin and accumulating lipids in the form of triacylglycerols (TAGs). These TAGs can then be converted into fatty acid methyl esters (FAMEs), the primary components of biodiesel.
Data Presentation
The following table presents data on the accumulation of triacylglycerols (TAGs) by Rhodococcus opacus PD630 when grown on aromatic compounds. While specific data for this compound is not available, the data for phenol, a related aromatic compound, demonstrates the potential of this bioconversion route.
| Organism | Substrate | Nitrogen Condition | TAGs (% of Cell Dry Weight) | Reference |
| Rhodococcus opacus PD630 | Phenol | Limiting | up to 44% | [5][6] |
| Rhodococcus opacus PD630 | Syringaldehyde | Not specified | Efficient degradation | [7] |
| Rhodococcus opacus B4 | Hexadecane | Limiting | ~30-40% | [8] |
Experimental Protocols
Protocol 3: Cultivation of Rhodococcus opacus PD630 on this compound
Materials:
-
Rhodococcus opacus PD630 culture
-
Minimal salt medium (MSM)
-
This compound (as the primary carbon source)
-
Trace elements solution
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Prepare a seed culture of R. opacus PD630 in a rich medium (e.g., Tryptic Soy Broth) and grow at 30 °C with shaking until the late exponential phase.
-
Harvest the cells by centrifugation and wash them twice with sterile MSM to remove any residual rich medium.
-
-
Cultivation for Lipid Accumulation:
-
Prepare MSM with a limited nitrogen source (e.g., a low concentration of ammonium (B1175870) sulfate) and supplement it with this compound as the sole carbon source (e.g., 1-5 g/L).
-
Inoculate the prepared medium with the washed seed culture to an initial optical density (OD₆₀₀) of approximately 0.1.
-
Incubate the cultures in shake flasks at 30 °C with vigorous shaking (e.g., 200 rpm) for 72-120 hours.
-
-
Cell Harvesting:
-
Monitor cell growth by measuring the OD₆₀₀.
-
Once the culture has reached the stationary phase, harvest the cells by centrifugation.
-
Wash the cell pellet with distilled water and then lyophilize to determine the cell dry weight.
-
Protocol 4: Lipid Extraction and Quantification
Materials:
-
Lyophilized R. opacus cells
-
0.9% NaCl solution
-
Glass beads or a bead beater for cell disruption
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Cell Disruption and Extraction:
-
To a known weight of lyophilized cells, add a mixture of chloroform and methanol (2:1, v/v).
-
Add glass beads and disrupt the cells using a bead beater or vigorous vortexing.
-
-
Phase Separation:
-
Add 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge to separate the layers. The bottom chloroform layer contains the lipids.
-
-
Lipid Recovery:
-
Carefully collect the bottom chloroform layer.
-
Evaporate the solvent using a rotary evaporator or under a stream of nitrogen to obtain the total lipid extract.
-
Determine the weight of the extracted lipids and calculate the lipid content as a percentage of the cell dry weight.
-
Protocol 5: Transesterification and FAMEs Analysis by GC-MS [9][10]
Materials:
-
Extracted lipids
-
Methanolic HCl (e.g., 2 M)
-
n-Hexane
-
Internal standard (e.g., methyl heptadecanoate)
-
GC-MS instrument
Procedure:
-
Transesterification:
-
To the dried lipid extract, add a known amount of internal standard.
-
Add methanolic HCl and heat the mixture at 80-100 °C for 1-2 hours to convert the triacylglycerols to fatty acid methyl esters (FAMEs).
-
-
FAMEs Extraction:
-
After cooling, add n-hexane and water to the reaction mixture and vortex to extract the FAMEs into the hexane (B92381) layer.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Analyze the FAMEs profile using GC-MS with a suitable column (e.g., a polar capillary column like a DB-23).
-
Identify individual FAMEs based on their retention times and mass spectra compared to known standards.
-
Quantify the FAMEs using the internal standard.
-
Visualization
Logical Workflow for Biofuel Production from this compound
The following diagram illustrates the overall logical workflow from lignin-derived this compound to final biofuel products, highlighting the two main conversion strategies.
References
- 1. journals.caf.ac.cn [journals.caf.ac.cn]
- 2. researchwith.stevens.edu [researchwith.stevens.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Increased triacylglycerol production in Rhodococcus opacus by overexpressing transcriptional regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 8. Rhodococcus opacus B4: a promising bacterium for production of biofuels and biobased chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. gcms.cz [gcms.cz]
Application Notes & Protocols: Threo-Syringylglycerol as a Standard for Lignin Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of threo-syringylglycerol as a standard in the quantitative analysis of lignin (B12514952). Lignin, a complex aromatic polymer, is a key component of plant biomass and its characterization is crucial in fields ranging from biofuel research to pulp and paper production and has implications for drug development through the study of plant-based bioactive compounds. This compound serves as an essential reference compound for the quantification of syringyl (S) lignin units, particularly in degradative analytical methods.
Introduction
Lignin is primarily composed of three main monolignol units: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units in the polymer, respectively. The ratio of these units, particularly the S/G ratio, significantly influences the chemical and physical properties of lignin and, consequently, the efficiency of biomass processing.[1]
Degradative analytical methods, such as thioacidolysis and Derivatization Followed by Reductive Cleavage (DFRC), are powerful techniques for determining the monomeric composition of lignin by cleaving specific ether linkages.[2][3][4] For accurate quantification, external standards that mimic the structure of the lignin subunits are required. This compound is a suitable standard for the quantification of S-lignin monomers released during these procedures.
Chemical Properties of this compound
This compound is a natural product that can be isolated from various plant sources, including the fresh fruits of Eucalyptus maideni.[5] It is commercially available from several chemical suppliers for research purposes.[6][7][8]
| Property | Value |
| Chemical Name | threo-1-C-Syringylglycerol |
| CAS Number | 121748-11-6[6][7] |
| Molecular Formula | C₁₁H₁₆O₆[6][7] |
| Molecular Weight | 244.24 g/mol [6][7] |
| Appearance | Solid[6] |
| Purity | Typically ≥98%[6] |
Application: Lignin Quantification by Thioacidolysis
Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 aryl ether bonds in lignin, which are the most abundant linkages.[2][9] This process releases monomeric units that can be quantified by gas chromatography-mass spectrometry (GC-MS). This compound is used to create a calibration curve to quantify the released syringyl monomers.[9][10][11]
Experimental Workflow for Thioacidolysis
Caption: Workflow for lignin analysis using the thioacidolysis method.
Protocol for Quantitative Thioacidolysis
This protocol is adapted from high-throughput methods for lignin analysis.[9][10][11][12]
1. Reagent Preparation:
-
Thioacidolysis Reagent: Prepare a solution of 2.5% (v/v) boron trifluoride diethyl etherate (BF₃·OEt₂) and 10% (v/v) ethanethiol in dioxane.[9] Add an internal standard, such as 4,4′-ethylidenebisphenol, to a final concentration of 0.012 mg/mL.[2] This reagent can be stored under nitrogen for up to one month.[2]
2. Standard Curve Preparation:
-
Prepare stock solutions of this compound, guaiacylglycerol, and p-coumaryl alcohol (if quantifying G and H units) in dioxane (e.g., 10 mg/mL).[11]
-
Create a series of calibration standards by diluting the stock solutions to cover a range of concentrations relevant to the biomass samples being analyzed.
-
Process these standards in the same manner as the biomass samples to generate a calibration curve by plotting the concentration ratio of the standard to the internal standard against the area ratio of the corresponding thioethylated product to the internal standard.[9]
3. Sample Preparation:
-
Mill the biomass sample to a fine powder (e.g., 60-mesh).
-
Perform an ethanol extraction to remove extractives.
-
Cryomill the extracted biomass.
-
Weigh approximately 1-2 mg of the prepared biomass into a 2 mL screw-cap vial.[9]
4. Thioacidolysis Reaction:
-
Add 1 mL of the thioacidolysis reagent to the vial containing the biomass.
-
Purge the vial with nitrogen, cap it tightly with a Teflon-lined cap, and heat at 100°C for 4 hours.[9]
5. Product Work-up:
-
After cooling, the reaction mixture can be directly analyzed or subjected to a work-up procedure. For higher-throughput, direct analysis is often preferred.[13]
-
For a traditional work-up, neutralize the reaction mixture with sodium bicarbonate solution and extract the products with dichloromethane.[2]
6. Derivatization and GC-MS Analysis:
-
The thioacidolysis products are often derivatized (e.g., silylation) before GC-MS analysis to improve volatility and chromatographic separation.[2]
-
Analyze the samples using a GC-MS system. The resulting chromatogram will show peaks corresponding to the thioethylated derivatives of the S, G, and H lignin monomers. The S-monomer will typically appear as erythro and threo isomers.[2][13]
7. Quantification:
-
Identify the peaks for the S, G, and H monomer derivatives based on their retention times and mass spectra.
-
Quantify the amount of each monomer using the calibration curve generated from the respective standards (this compound for S monomers).
Representative Quantitative Data
The following table illustrates the type of data obtained from a quantitative thioacidolysis experiment. The values are representative and will vary depending on the biomass source.
| Biomass Type | S Monomer Yield (μg/mg lignin) | G Monomer Yield (μg/mg lignin) | S/G Ratio |
| Hardwood (e.g., Poplar) | 150 - 250 | 50 - 100 | 2.0 - 3.0 |
| Softwood (e.g., Pine) | 5 - 15 | 80 - 120 | 0.05 - 0.15 |
| Grass (e.g., Switchgrass) | 80 - 120 | 70 - 110 | 0.8 - 1.2 |
Application: Lignin Analysis by DFRC
The DFRC (Derivatization Followed by Reductive Cleavage) method is another technique for cleaving β-O-4 linkages in lignin.[4] It is considered a less odorous alternative to thioacidolysis.[4] The method involves solubilizing the cell wall with acetyl bromide, followed by reductive cleavage of the β-ethers.[4][14]
DFRC Reaction Principle
Caption: The chemical principle of the DFRC method for lignin analysis.
Protocol for DFRC Analysis
This protocol is a summary of the DFRC method as described in the literature.[4][14][15]
1. Derivatization:
-
Treat the biomass or isolated lignin sample with a solution of acetyl bromide in acetic acid. This step acetylates hydroxyl groups and cleaves α-ethers.[4]
2. Reductive Cleavage:
-
Perform a two-electron reduction using zinc dust to cleave the β-ether bonds.[4]
3. Work-up and Acetylation:
-
Extract the products with a suitable solvent like dichloromethane.
-
The resulting residue is then acetylated using pyridine (B92270) and acetic anhydride (B1165640) to produce the final hydroxycinnamyl acetates for analysis.[4]
4. GC-MS Analysis and Quantification:
-
Analyze the acetylated products by GC-MS.
-
Quantification is performed using an internal standard and calibration curves generated from authentic standards, including this compound for the S-lignin derived monomers.
Comparison of Thioacidolysis and DFRC
| Feature | Thioacidolysis | DFRC |
| Primary Linkage Cleaved | β-O-4 aryl ethers | β-O-4 aryl ethers |
| Reagents | BF₃·OEt₂, ethanethiol, dioxane | Acetyl bromide, zinc dust |
| Odor | Strong, unpleasant (due to ethanethiol) | Less odorous |
| Byproducts | Can produce complex mixtures | Generally cleaner reactions |
| Throughput | High-throughput methods are available[9] | Can be adapted for multiple samples |
Conclusion
This compound is an indispensable standard for the accurate quantification of syringyl lignin units in biomass. Its use in established analytical methods like thioacidolysis and DFRC allows for the detailed characterization of lignin composition, which is vital for optimizing industrial processes and advancing research in biofuels, biomaterials, and natural product chemistry. The protocols and information provided here serve as a guide for researchers to implement these powerful analytical techniques in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of arylglycerol-beta-aryl ether linkages in enzymatic mild acidolysis lignins (EMAL): comparison of DFRC/(31)P NMR with thioacidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. threo-1-C-Syringylglycerol | CymitQuimica [cymitquimica.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. clearsynth.com [clearsynth.com]
- 9. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. A thioacidolysis method tailored for higher-throughput quantitative analysis of lignin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. novapublishers.com [novapublishers.com]
- 15. ars.usda.gov [ars.usda.gov]
Application Notes and Protocols for GC-MS Analysis of Threo-Syringylglycerol Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-syringylglycerol is a key lignin (B12514952) model compound, representing a common structural motif in hardwood lignins. Its analysis is crucial for understanding lignin structure, depolymerization processes for biofuel and biochemical production, and in studying plant metabolism. Due to its low volatility and thermal lability stemming from multiple hydroxyl groups, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a necessary step to convert the polar hydroxyl groups into less polar, more volatile, and thermally stable moieties, enabling successful GC-MS analysis.
This document provides detailed protocols for the two most common derivatization techniques for this compound: trimethylsilylation and acetylation . These methods replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) or acetyl groups, respectively, significantly improving chromatographic peak shape and detection sensitivity.
Principle of Derivatization for GC-MS Analysis
Derivatization for GC-MS analysis aims to modify the chemical structure of an analyte to make it more suitable for gas chromatographic separation and mass spectrometric detection. For polyhydroxylated compounds like this compound, derivatization achieves the following:
-
Increases Volatility: By replacing polar -OH groups with nonpolar derivatives, intermolecular hydrogen bonding is eliminated, reducing the boiling point and allowing the compound to be vaporized in the GC inlet without decomposition.
-
Enhances Thermal Stability: The resulting ether or ester linkages are generally more stable at the high temperatures used in GC analysis.
-
Improves Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification.
-
Provides Structural Information: The mass spectra of the derivatives often exhibit characteristic fragmentation patterns that can aid in structure elucidation.
Derivatization Methods and Protocols
Two primary methods for the derivatization of this compound are presented below: Trimethylsilylation and Acetylation.
Method 1: Trimethylsilylation
Trimethylsilylation is a widely used technique for the derivatization of hydroxyl groups. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent, often used with a catalyst such as trimethylchlorosilane (TMCS) and in a solvent like pyridine (B92270), which also acts as a hydrogen chloride scavenger.
Experimental Protocol: Trimethylsilylation of this compound
Materials and Reagents:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (GC grade)
-
Anhydrous solvent (e.g., Ethyl Acetate (B1210297), Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dried this compound sample or a dried extract into a 2 mL reaction vial.
-
If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all moisture as silylating reagents are water-sensitive.
-
-
Derivatization Reaction:
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1-2 µL of the derivatized sample for analysis.
-
Expected Product: The reaction will yield the tris-trimethylsilyl ether of this compound.
Method 2: Acetylation
Acetylation is another robust method for derivatizing hydroxyl groups, converting them to acetate esters. The most common acetylating agent is acetic anhydride (B1165640), typically used with a catalyst and solvent such as pyridine.
Experimental Protocol: Acetylation of this compound
Materials and Reagents:
-
This compound standard or dried sample extract
-
Acetic Anhydride (reagent grade)
-
Anhydrous Pyridine (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Prepare the dried sample in a 2 mL reaction vial as described in the trimethylsilylation protocol (Step 1).
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of acetic anhydride to the vial.
-
Tightly cap the vial and vortex to mix the contents thoroughly.
-
Heat the vial at 60°C for 30 minutes.[3] For more sterically hindered hydroxyls, the temperature can be increased to 100°C for 1 hour.
-
-
Sample Work-up and Analysis:
-
After cooling to room temperature, evaporate the excess pyridine and acetic anhydride under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent for GC-MS analysis (e.g., 200 µL of ethyl acetate or dichloromethane).
-
Inject 1-2 µL of the reconstituted sample into the GC-MS.
-
Expected Product: The reaction will yield the triacetate ester of this compound.
Data Presentation and Comparison of Methods
| Feature | Trimethylsilylation (BSTFA) | Acetylation (Acetic Anhydride) |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (+ TMCS) | Acetic Anhydride |
| Solvent/Catalyst | Pyridine | Pyridine |
| Reaction Temp. | 60-80°C | 60-100°C |
| Reaction Time | 30-60 minutes | 30-60 minutes |
| Derivative Stability | Moderately stable; sensitive to moisture.[1] | Highly stable.[4] |
| Byproducts | Volatile and generally do not interfere with GC analysis.[1] | Less volatile; may require removal before analysis. |
| Ease of Use | Simple, one-pot reaction; can be directly injected. | May require a work-up step to remove excess reagents. |
| GC Column Compatibility | Best with non-polar to mid-polar columns. | Compatible with a wide range of columns. |
| Mass Spectra | Characteristic TMS fragments (e.g., m/z 73). | Characteristic acetyl fragments (e.g., loss of 42/43). |
Visualizations
Experimental Workflow for Derivatization
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Threo-Syringylglycerol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of threo-syringylglycerol synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
1. Low Overall Yield of Syringylglycerol (Threo and Erythro Mixture)
-
Question: My overall yield of the crude syringylglycerol mixture is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low overall yields in the synthesis of syringylglycerol, which typically involves the condensation of an α-lithiated aryloxyacetic acid with syringaldehyde (B56468) followed by reduction, can stem from several factors throughout the experimental workflow.
-
Potential Cause 1: Incomplete Formation of the Lithium Enolate. The initial deprotonation of the aryloxyacetic acid to form the reactive lithium enolate is a critical step. Incomplete deprotonation will result in unreacted starting material and a lower overall yield.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Traces of water will quench the organolithium base (e.g., LDA or n-BuLi). Use freshly prepared or titrated organolithium reagents to ensure accurate stoichiometry. Allow sufficient time for the deprotonation to complete, typically around 30-60 minutes at the recommended temperature.
-
-
Potential Cause 2: Side Reactions During Aldol-type Condensation. The condensation reaction between the lithium enolate and syringaldehyde can be accompanied by side reactions, such as self-condensation of the aldehyde or decomposition of the reactants and products.
-
Solution: Maintain a low reaction temperature (typically -78 °C) during the addition of the aldehyde to the enolate solution to minimize side reactions. Add the aldehyde solution slowly and dropwise to the enolate solution to avoid localized high concentrations.
-
-
Potential Cause 3: Inefficient Reduction of the Intermediate. The reduction of the β-hydroxy-α-aryloxypropionic acid intermediate to the final diol is another critical step. An incomplete reduction will result in a mixture of the desired diol and the unreduced carboxylic acid, complicating purification and lowering the yield of the final product.
-
Solution: Use a sufficient excess of the reducing agent (e.g., borane-dimethyl sulfide (B99878) complex or lithium aluminum hydride) to ensure complete reduction. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
-
Potential Cause 4: Product Loss During Workup and Purification. Significant product loss can occur during the aqueous workup and subsequent purification steps if not performed carefully.
-
Solution: During the workup, ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent. When performing column chromatography, choose a solvent system that provides good separation of the product from impurities to avoid collecting mixed fractions and discarding product.
-
-
2. Low Threo:Erythro Diastereomeric Ratio
-
Question: The primary product of my synthesis is a nearly 1:1 mixture of threo and erythro isomers. How can I increase the proportion of the desired threo isomer?
-
Answer: Achieving high diastereoselectivity for the threo isomer in syringylglycerol synthesis is a common challenge. The initial aldol-type condensation reaction often provides poor selectivity. The key to obtaining a high threo:erythro ratio lies in the stereoselective reduction of the β-hydroxy-α-aryloxy ketone intermediate.
-
Potential Cause 1: Non-Stereoselective Reduction. The choice of reducing agent is the most critical factor influencing the diastereomeric outcome. Standard reducing agents like sodium borohydride (B1222165) often show poor selectivity for this type of reduction.
-
Solution: Employ a diastereoselective reduction protocol. The use of tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) is known to favor the formation of anti (threo) 1,3-diols through a mechanism involving intramolecular hydride delivery. Another approach is the Narasaka-Prasad reduction, which utilizes a boron chelating agent (e.g., diethylmethoxyborane) in conjunction with sodium borohydride to achieve syn (in the context of the original paper, but leading to the desired threo product here) reduction via an external hydride delivery to a chelated intermediate.
-
-
Potential Cause 2: Temperature Effects. The temperature at which the reduction is carried out can influence the diastereoselectivity.
-
Solution: Perform the diastereoselective reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance the energy difference between the transition states leading to the two diastereomers, thereby favoring the formation of the threo isomer.
-
-
Potential Cause 3: Solvent Choice. The solvent can influence the conformation of the intermediate and the transition state of the reduction, thereby affecting the diastereoselectivity.
-
Solution: For chelation-controlled reductions, non-coordinating solvents like dichloromethane (B109758) or toluene (B28343) are often preferred as they are less likely to interfere with the formation of the chelate intermediate.
-
-
3. Difficulty in Separating Threo and Erythro Isomers
-
Question: I am struggling to separate the threo and erythro isomers effectively. What are the best methods for purification?
-
Answer: The separation of the threo and erythro diastereomers of syringylglycerol can be challenging due to their similar polarities. However, several chromatographic techniques can be employed for their successful separation.
-
Potential Issue 1: Inadequate Resolution in Flash Chromatography. Standard flash chromatography on silica (B1680970) gel may not provide baseline separation of the two isomers.
-
Solution: Optimize the solvent system for flash chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a less polar solvent (e.g., dichloromethane or hexanes) can improve resolution. Using a high-performance flash chromatography system with finer silica gel particles can also enhance separation.
-
-
Potential Issue 2: Co-elution of Isomers. The isomers may co-elute, leading to impure fractions.
-
Solution 1: Ion-Exchange Chromatography (IEC). A highly effective method for separating the threo and erythro isomers is ion-exchange chromatography on an anion exchanger using a borate (B1201080) buffer as the eluent.[1] The erythro isomer forms a stronger complex with the borate ions and is therefore eluted after the threo isomer.
-
Solution 2: Preparative High-Performance Liquid Chromatography (HPLC). Reverse-phase or normal-phase preparative HPLC can provide excellent separation of the diastereomers. Method development will be required to find the optimal column and mobile phase.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific protocol and optimization of each step. A total yield of around 60% for the mixture of threo and erythro isomers has been reported for a similar arylglycerol β-guaiacyl ether synthesis.[1] The yield of the isolated threo isomer will depend on the diastereoselectivity of the reduction step and the efficiency of the purification.
Q2: What are common side reactions to be aware of?
A2: Besides incomplete reactions, potential side reactions include the self-condensation of syringaldehyde (if the reaction temperature is not kept low), and the formation of other condensation byproducts. During the workup, acidic conditions can potentially lead to side reactions involving the arylglycerol β-aryl ether linkage, though this is more relevant for lignin (B12514952) degradation studies.
Q3: How can I confirm the stereochemistry of my final product?
A3: The relative stereochemistry of the threo and erythro isomers can be determined using ¹H NMR spectroscopy. The coupling constants between the protons on the glycerol (B35011) side chain are different for the two diastereomers. Absolute stereochemistry, if required, can be determined by more advanced techniques such as X-ray crystallography or by derivatization with a chiral reagent followed by NMR analysis.
Q4: Can I use a different aromatic aldehyde in this synthesis?
A4: Yes, the general synthetic route is applicable to a variety of aromatic aldehydes, allowing for the synthesis of a range of arylglycerol-β-aryl ether model compounds.[1]
Data Presentation
Table 1: Comparison of Reducing Agents for Diastereoselective Reduction of β-Hydroxy Ketones
| Reducing Agent/System | Typical Diastereoselectivity (threo:erythro) | Key Features |
| Sodium Borohydride (NaBH₄) | Low (often near 1:1) | Non-selective, simple to use. |
| Tetramethylammonium Triacetoxyborohydride | High (favors anti/threo) | Internal hydride delivery mechanism. |
| Diethylmethoxyborane / NaBH₄ (Narasaka-Prasad) | High (favors syn/threo) | Chelation-controlled external hydride delivery. |
| Zinc Borohydride (Zn(BH₄)₂) | Moderate to High (can favor syn/erythro) | Chelation-controlled reduction. |
Note: The exact diastereomeric ratios can vary depending on the substrate and reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from established methods for the synthesis of arylglycerol β-aryl ethers.
Step 1: Aldol-type Condensation
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (B44863) (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -20 °C and add n-butyllithium (2.1 equivalents) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve 2-(2-methoxyphenoxy)acetic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the 2-(2-methoxyphenoxy)acetic acid solution to the LDA solution at -20 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the dianion.
-
Cool the reaction mixture to -78 °C.
-
In another flask, dissolve syringaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the syringaldehyde solution to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Acidify the mixture to pH 3 with dilute HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude β-hydroxy-α-(2-methoxyphenoxy)propionic acid.
Step 2: Diastereoselective Reduction to this compound
-
Dissolve the crude product from Step 1 in a 1:1 mixture of anhydrous acetonitrile (B52724) and acetic acid.
-
Cool the solution to -40 °C.
-
Add tetramethylammonium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Stir the reaction at -40 °C for 6 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in dichloromethane to remove major impurities.
-
For high purity separation of the threo and erythro isomers, employ ion-exchange chromatography on a strong anion-exchange resin using a borate buffer gradient. The threo isomer will elute first.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting low threo:erythro diastereoselectivity.
References
Technical Support Center: Challenges in Separating Threo and Erythro Syringylglycerol
Welcome to the technical support center for the separation of threo and erythro syringylglycerol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common challenges encountered during the purification and analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are threo and erythro syringylglycerol, and why is their separation challenging?
A1: Syringylglycerol is an arylglycerol compound with two adjacent stereogenic centers. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: threo and erythro. The terms originate from the sugars threose and erythrose; in a Fischer projection, the erythro isomer has similar functional groups on the same side of the carbon backbone, while the threo isomer has them on opposite sides[1][2]. As diastereomers, they have the same molecular weight and connectivity but differ in the 3D arrangement of atoms. While their chemical properties are different, these differences can be subtle, leading to very similar physical properties like polarity and solubility, which makes their separation by standard chromatographic or crystallization techniques a significant challenge[3].
Q2: What are the primary methods for separating these diastereomers?
A2: The most common and effective methods for separating threo and erythro syringylglycerol are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is frequently used to separate the threo and erythro diastereomers[4][5][6]. For separating the individual enantiomers (e.g., (+)-erythro and (-)-erythro), a chiral column is necessary[4][5][6].
-
Preparative Thin-Layer Chromatography (TLC): This method can be employed for an initial, often less precise, separation of the diastereomers[4].
-
Diastereomeric Crystallization: This classical resolution technique involves reacting the mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized from the solution[3][7].
Q3: How can I confirm the identity and purity of the separated threo and erythro isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Specifically, ¹H NMR can be used to distinguish between the two diastereomers based on the chemical shift differences (Δδ) of specific protons[8][9]. A reliable method involves measuring the chemical shift difference between the diastereotopic methylene (B1212753) protons (H-3). In DMSO-d₆ as the solvent, the threo isomer consistently shows a larger Δδ value compared to the erythro isomer[9]. HPLC is used to determine the diastereomeric ratio and assess purity[4][6].
Troubleshooting Guide: HPLC Separation
This section addresses common issues encountered when using HPLC to separate syringylglycerol diastereomers.
Problem 1: Why am I seeing poor resolution or co-elution of my threo and erythro peaks?
Poor resolution is the most frequent challenge and can stem from several factors related to the column, mobile phase, or other instrumental parameters[10].
-
Possible Cause: Suboptimal mobile phase composition. The polarity and selectivity of the mobile phase are critical for separating closely related isomers.
-
Troubleshooting Steps:
-
Adjust Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., methanol, acetonitrile) to the aqueous phase. A shallower gradient or isocratic elution with lower organic content can often improve separation[4].
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. Different solvents interact differently with the stationary phase and analytes, which can alter selectivity.
-
Modify Aqueous Phase: Adding a small amount of acid (e.g., 3% acetic acid) to the aqueous phase can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially better resolution[4].
-
-
Possible Cause: Inappropriate column or column degradation.
-
Troubleshooting Steps:
-
Verify Column Chemistry: A C18 column is commonly used for reversed-phase separation of these compounds[4]. Ensure your column is suitable for this type of separation.
-
Check Column Efficiency: Perform a quality control check on your column using a standard compound. Over time, columns lose efficiency, leading to broader peaks and poorer resolution[11].
-
Increase Column Length or Decrease Particle Size: A longer column or a column packed with smaller particles provides more theoretical plates and can enhance resolution.
-
-
Possible Cause: Temperature fluctuations.
-
Troubleshooting Steps:
-
Use a Column Oven: Maintaining a constant and optimized column temperature is crucial for reproducible retention times and selectivity[10]. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to see how it affects the separation.
-
Problem 2: Why are my peaks tailing or showing asymmetry?
Peak asymmetry can be caused by chemical or physical issues within the HPLC system.
-
Possible Cause: Column overload.
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Injecting too much sample can saturate the column inlet, leading to peak tailing[12]. Dilute your sample or inject a smaller volume.
-
-
Possible Cause: Contamination or void at the column inlet.
-
Troubleshooting Steps:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities and particulates, extending its life and preserving peak shape[13].
-
Backflush the Column: If the manufacturer's instructions permit, reverse the column and flush it with a strong solvent to remove contaminants from the inlet frit[12].
-
-
Possible Cause: Sample solvent is too strong.
-
Troubleshooting Steps:
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion[11].
-
Troubleshooting Guide: Crystallization-Based Separation
Problem 1: I've added the resolving agent, but no crystals are forming.
This is a common issue related to solubility and supersaturation.
-
Possible Cause: The solution is not sufficiently supersaturated.
-
Troubleshooting Steps:
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt.
-
Add an Anti-Solvent: Introduce a solvent in which the diastereomeric salt is less soluble to induce precipitation.
-
Cool the Solution Slowly: Allow the solution to cool gradually to room temperature, then transfer it to a refrigerator or ice bath. Rapid cooling can inhibit crystal formation[14].
-
Induce Nucleation: Scratch the inside of the flask with a glass rod below the solvent line or add a pure seed crystal of the desired diastereomeric salt[7][14].
-
Problem 2: The yield of my desired diastereomer is very low.
Low yield indicates that a significant amount of the target compound remains in the mother liquor.
-
Possible Cause: The diastereomeric salt is too soluble in the chosen solvent system, even at low temperatures.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The ideal solvent is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures[14]. Screen different solvents or solvent mixtures to find one that maximizes the solubility difference.
-
Control Cooling Rate: A very slow and controlled cooling process allows for the selective growth of larger, purer crystals, which can improve the isolated yield[14].
-
Problem 3: The purity (diastereomeric excess) of my crystals is poor.
This indicates that the undesired diastereomer is co-crystallizing with the target compound.
-
Possible Cause: The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent.
-
Troubleshooting Steps:
-
Screen Different Solvents: The choice of solvent is critical and can significantly impact the solubility difference between diastereomers[14].
-
Perform Recrystallization: The purity of the crystallized salt can often be improved by performing one or more subsequent recrystallizations.
-
Control Kinetic vs. Thermodynamic Separation: In some cases, rapid crystallization under kinetic control yields higher purity. Allowing the system to equilibrate for too long may lead to a less pure product[15]. Monitor the process and filter the crystals before thermodynamic equilibrium is reached.
-
Data & Protocols
Data Presentation
Table 1: Example HPLC Separation Ratios of Syringylglycerol Diastereomers
| Separation Method | Erythro:Threo Ratio | Source |
| Dehydrogenative Dimerization with FeCl₃ | 6:4 | [4] |
| Enzymatic Formation (HRP-H₂O₂) | 47:53 | [5][6] |
Table 2: ¹H NMR Data for Isomer Identification in DMSO-d₆
| Isomer Configuration | Chemical Shift Difference (ΔδH3a–H3b) | Reference |
| Threo | > 0.15 ppm | [9] |
| Erythro | < 0.07 ppm | [9] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Diastereomer Separation
This protocol is a representative method based on published literature and may require optimization.[4]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., ODS-80Ts).
-
-
Mobile Phase Preparation:
-
Solvent A: Water with 3% Acetic Acid (v/v).
-
Solvent B: Methanol.
-
Filter all solvents through a 0.45 µm membrane and degas before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Temperature: Ambient or controlled at 30°C.
-
Gradient Program:
-
Start with 25% Solvent B for 10 minutes (isocratic).
-
Increase linearly to 32% Solvent B over 5 minutes.
-
Hold at 32% Solvent B for the remainder of the analysis.
-
-
-
Sample Preparation:
-
Dissolve the syringylglycerol mixture in the initial mobile phase (25:75 Methanol:Water with 3% Acetic Acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Protocol 2: General Method for Diastereomeric Salt Crystallization
This protocol outlines the general steps for separation via crystallization and requires careful selection of a chiral resolving agent and solvent.[3][14]
-
Selection of Resolving Agent:
-
Choose a readily available, optically pure chiral acid or base that will react with your syringylglycerol mixture to form salts. Examples include tartaric acid or (R/S)-1-phenylethylamine.
-
-
Salt Formation:
-
Dissolve the racemic syringylglycerol mixture (1 equivalent) in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).
-
In a separate flask, dissolve the chiral resolving agent (0.5–1.0 equivalents) in the same hot solvent.
-
Add the resolving agent solution to the syringylglycerol solution and stir.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt with the lower solubility should begin to precipitate.
-
If no crystals form, follow the troubleshooting steps outlined in the FAQ section.
-
Further cool the mixture in an ice bath to maximize the yield of the precipitate.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold solvent to remove the soluble diastereomer left in the mother liquor.
-
Dry the crystals completely.
-
-
Analysis and Recovery:
-
Assess the purity of the crystals using HPLC or by measuring their optical rotation.
-
To recover the enantiomerically pure syringylglycerol, dissolve the salt and neutralize the resolving agent with an acid or base, followed by extraction.
-
Visual Guides and Workflows
Caption: General workflow for the separation and analysis of syringylglycerol diastereomers.
Caption: Troubleshooting flowchart for poor HPLC resolution of diastereomers.
Caption: Logic diagram for selecting a suitable separation strategy.
References
- 1. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 2. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. STEREOCHEMISTRY OF ERYTHRO- AND this compound-8-O-4'-(SINAPYL ALCOHOL) ETHERS AND THEIR ENZYMATIC FORMATION WITH OPTICAL ACTIVITY IN EUCOMMIA ULMOIDES | Emirates Journal of Food and Agriculture [ejfa.me]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spect ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09712H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
preventing acyl migration in syringylglycerol synthesis
Welcome to the technical support center for syringylglycerol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to preventing acyl migration during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of syringylglycerol and its derivatives, with a focus on preventing acyl migration.
Problem 1: Low yield of the desired acylated syringylglycerol due to the formation of isomeric byproducts.
Possible Cause: Acyl migration is occurring under your reaction conditions. This is a common issue in polyol chemistry where an acyl group moves from one hydroxyl group to another, often leading to a mixture of isomers. This migration can be catalyzed by acid or base and is influenced by temperature and solvent.
Solutions:
-
Protect the Diol Moiety: The most effective way to prevent acyl migration is to protect the 1,2- or 1,3-diol of the glycerol (B35011) backbone before acylation.
-
Acetonide Protection: Form a cyclic ketal using acetone (B3395972) or 2,2-dimethoxypropane. This is a robust protecting group that is stable to basic and reductive conditions.[1][2]
-
Orthoester Protection: Use an orthoester to form a cyclic orthoester with the diol. This method can be highly regioselective for 1,2-diols.
-
-
Enzymatic Acylation: Utilize a lipase (B570770) to catalyze the acylation. Lipases can exhibit high regioselectivity, specifically acylating the primary hydroxyl group without affecting the secondary hydroxyl, thus avoiding the need for protecting groups.
-
Optimize Reaction Conditions:
-
Temperature: Perform the acylation at a lower temperature to favor the kinetically controlled product over the thermodynamically more stable migrated product.
-
pH Control: Avoid strongly acidic or basic conditions which catalyze acyl migration. Use a non-nucleophilic base for acylation reactions.
-
Anhydrous Conditions: Water can facilitate acyl migration, so ensure your reaction is carried out under anhydrous conditions.
-
Problem 2: During the deprotection of the diol, the acyl group migrates or is cleaved.
Possible Cause: The conditions used for deprotection are too harsh and are affecting the ester linkage. For example, strong acidic conditions used to remove an acetonide can also catalyze acyl migration or even hydrolysis of the desired ester.
Solutions:
-
Mild Deprotection Conditions:
-
For Acetonides: Use mild acidic conditions for deprotection, such as aqueous acetic acid or pyridinium (B92312) p-toluenesulfonate (PPTS). Monitor the reaction closely to avoid prolonged exposure to acid.
-
For Orthoesters: Orthoesters are also acid-labile. Use similar mild acidic conditions as for acetonides. Some orthoester-based protecting groups can be cleaved under neutral or even basic conditions, offering an orthogonal deprotection strategy.[3]
-
-
Choose an Orthogonal Protecting Group: Select a protecting group for the diol that can be removed under conditions that do not affect the acyl group. For instance, if your acyl group is base-labile, use an acid-labile protecting group for the diol, and vice-versa.
Problem 3: Difficulty in separating the desired acylated product from its isomers.
Possible Cause: The polarity and chromatographic behavior of the acylated isomers are very similar, making separation by standard column chromatography challenging.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Use a high-resolution HPLC column and optimize the mobile phase to achieve separation.
-
Derivatization: If separation of the final products is not feasible, consider derivatizing the mixture to introduce a group that will allow for easier separation. After separation, the derivatizing group can be removed.
-
Prevent Isomer Formation: The most effective solution is to prevent the formation of isomers in the first place by using the strategies outlined in Problem 1.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a problem in syringylglycerol synthesis?
A1: Acyl migration is an intramolecular reaction where an acyl group moves from one hydroxyl group to an adjacent one. In the context of syringylglycerol, which has a glycerol backbone with vicinal diols, this leads to the formation of a mixture of isomeric products. This is problematic because it reduces the yield of the desired target molecule and introduces impurities that can be difficult to separate, complicating the purification process and potentially affecting the biological activity of the final compound.
Q2: Which protecting group is best for the diol of syringylglycerol?
A2: The choice of protecting group depends on the overall synthetic strategy, particularly the conditions of subsequent reactions and the final deprotection step.
-
Acetonides (Isopropylidene Ketals): These are widely used due to their ease of formation and general stability under basic, reductive, and oxidative conditions. They are, however, sensitive to acid.
-
Orthoesters: These can be formed under mild conditions and are also acid-labile. Some orthoester derivatives offer the advantage of being removable under non-acidic conditions, providing greater flexibility in complex syntheses.
A comparison of common diol protecting groups is provided in the table below.
Q3: Can I perform a regioselective acylation on syringylglycerol without using protecting groups?
A3: Yes, this is possible primarily through two methods:
-
Enzymatic Acylation: Lipases are enzymes that can catalyze the acylation of the primary hydroxyl group of glycerol derivatives with high regioselectivity, leaving the secondary hydroxyl group untouched. This is a green and efficient method to avoid protection-deprotection steps.
-
Kinetic Control: By carefully controlling the reaction conditions (low temperature, specific reagents), it is sometimes possible to favor the acylation of the more sterically accessible primary hydroxyl group. However, this method is often less selective than enzymatic or protecting group strategies and may still result in a mixture of products.
Q4: How can I confirm if acyl migration has occurred in my reaction?
A4: The most common method for detecting and quantifying acyl migration is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: The chemical shifts of the protons on the glycerol backbone are sensitive to the position of the acyl group. Acyl migration will result in a new set of signals corresponding to the isomeric product.
-
¹³C NMR: Similar to ¹H NMR, the carbon chemical shifts of the glycerol backbone will change upon acyl migration.
-
2D NMR techniques (COSY, HSQC, HMBC): These can be used to definitively assign the structure of the isomers and confirm the position of the acyl group.
Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to detect the presence of isomers, although it may not always be able to distinguish between them without appropriate standards.
Data Presentation
Table 1: Comparison of Common Diol Protecting Groups for Preventing Acyl Migration
| Protecting Group | Structure of Protected Diol | Stability | Cleavage Conditions | Typical Yield of Protection |
| Acetonide | Cyclic Ketal | Stable to bases, nucleophiles, and mild oxidants. | Mild acid (e.g., aq. AcOH, PPTS) | > 90% |
| Orthoester | Cyclic Orthoester | Generally stable to bases; labile to acid. | Mild acid; some derivatives cleavable under neutral or basic conditions. | 85-95% |
| Silyl Ethers (e.g., TBDMS) | Acyclic Ether | Stable to non-acidic and non-fluoride conditions. | Fluoride ions (e.g., TBAF), strong acid. | > 95% |
Table 2: Influence of Reaction Conditions on Acyl Migration in a Model Glycerol Derivative
| Condition | Acyl Migration (%) | Yield of Desired Product (%) | Reference |
| Direct Acylation (Acid Catalyzed, 50°C) | 35% | 60% | Hypothetical Data |
| Direct Acylation (Base Catalyzed, 25°C) | 20% | 75% | Hypothetical Data |
| Acetonide Protection followed by Acylation | < 2% | > 90% (after deprotection) | Hypothetical Data |
| Enzymatic Acylation (Lipase) | < 1% | > 95% | Hypothetical Data |
Note: The data in Table 2 is illustrative and based on general principles of acyl migration in glycerol derivatives. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Acetonide Protection of Syringylglycerol Diol
-
Dissolve Substrate: Dissolve syringylglycerol (1.0 eq) in anhydrous acetone (or a mixture of acetone and an inert solvent like dichloromethane).
-
Add Catalyst: Add a catalytic amount of a Lewis acid (e.g., Montmorillonite K10, anhydrous CuSO₄) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction by adding a mild base (e.g., triethylamine (B128534) or solid sodium bicarbonate). Filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting acetonide-protected syringylglycerol by column chromatography on silica (B1680970) gel.
Protocol 2: Regioselective Enzymatic Acylation of Syringylglycerol
-
Prepare Reaction Mixture: In a suitable flask, dissolve syringylglycerol (1.0 eq) and the acyl donor (e.g., a fatty acid or its activated ester, 1.1 eq) in an appropriate organic solvent (e.g., tert-butanol, toluene).
-
Add Enzyme: Add an immobilized lipase (e.g., Novozym 435, Lipozyme TL IM) to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Incubation: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Remove the solvent under reduced pressure and purify the desired acylated syringylglycerol by column chromatography.
Mandatory Visualizations
Caption: Workflow for syringylglycerol acylation.
References
Technical Support Center: Optimizing HPLC Mobile Phase for Syringylglycerol Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of syringylglycerol.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered when separating syringylglycerol and related phenolic compounds by HPLC?
A common issue is peak tailing. This is often caused by secondary interactions between the phenolic hydroxyl groups of syringylglycerol and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column[1][2].
Q2: How does the mobile phase pH affect the separation of syringylglycerol?
The pH of the mobile phase is a critical parameter as it influences the ionization state of syringylglycerol, which is a weak acid[1][3]. Adjusting the pH can significantly impact retention time and peak shape. It is recommended to adjust and buffer the mobile phase pH to be at least 2 units above or below the pKa of the analyte to ensure a consistent ionization state and improve peak symmetry.
Q3: What are the recommended starting solvents for developing an HPLC method for syringylglycerol?
For reversed-phase HPLC, a common starting point is a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol[3][4][5]. Acetonitrile is often preferred due to its low viscosity and UV transparency[4][6].
Q4: Should I use an isocratic or gradient elution for syringylglycerol analysis?
The choice between isocratic and gradient elution depends on the complexity of the sample.
-
Isocratic elution , which uses a constant mobile phase composition, is simpler and provides good reproducibility for routine analysis of simple mixtures[7].
-
Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the percentage of organic solvent), is generally better for complex samples containing compounds with a wide range of polarities. This technique can improve peak shape, reduce analysis time, and increase sensitivity[7][8][9]. A "scouting gradient" is often recommended during method development to determine the optimal elution conditions[8][10].
Q5: My syringylglycerol peak is very broad. What are the potential causes?
Broad peaks in HPLC can stem from several issues:
-
Column Overload : Injecting too much sample can lead to peak broadening. Try diluting the sample or reducing the injection volume.
-
Extra-Column Volume : Excessive tubing length or diameter between the column and detector can cause band broadening[11].
-
Column Contamination or Degradation : A contaminated guard column or a deteriorated analytical column can result in poor peak shape[12].
-
Inappropriate Mobile Phase : If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. It's best to dissolve the sample in the initial mobile phase whenever possible.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC separation of syringylglycerol.
| Problem | Potential Cause | Recommended Solution | Citation |
| Peak Tailing | Secondary interactions with the stationary phase. | Lower the mobile phase pH by adding an acid like acetic acid or formic acid. Use an end-capped column to minimize exposed silanol groups. | [1][2] |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | [12] | |
| Broad Peaks | High injection volume or sample concentration. | Reduce the injection volume or dilute the sample. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase composition. | ||
| Column void or damage. | Replace the column. Avoid sudden pressure shocks to the system. | [13] | |
| Variable Retention Times | Insufficient column equilibration time. | Increase the equilibration time between injections, especially for gradient methods. A general rule is to use 10-15 column volumes of the initial mobile phase. | [11] |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. | [11] | |
| Pump issues (leaks, faulty check valves). | Check for leaks in the pump and fittings. If necessary, replace pump seals or check valves. | [14] | |
| Split Peaks | Contamination at the column inlet. | Remove and clean or replace the column inlet frit. Reverse flush the column (if permitted by the manufacturer). | |
| Co-eluting impurity. | Optimize the mobile phase composition or gradient to improve resolution. | ||
| Sample solvent incompatible with the mobile phase. | Inject the sample in a solvent that is weaker than or the same as the mobile phase. | ||
| High Backpressure | Blockage in the system (e.g., plugged frit, contaminated column). | Identify the location of the blockage by systematically disconnecting components. Replace the guard column or filter if necessary. Backflush the analytical column. | [13] |
| Precipitated buffer in the mobile phase. | Ensure the buffer is soluble in the entire range of the mobile phase composition, especially in high organic concentrations during a gradient. | [15] |
Experimental Protocols
Protocol 1: HPLC Method Development for Syringylglycerol Separation
This protocol outlines a general approach to developing a robust HPLC method for the separation of syringylglycerol using a reversed-phase C18 column.
1. Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the syringylglycerol standard in the initial mobile phase composition.
2. Scouting Gradient:
-
To determine the approximate elution conditions, perform a broad linear gradient run.
-
Gradient Program:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B
-
22-25 min: 95% B
-
25-27 min: 95% to 5% B
-
27-35 min: 5% B (re-equilibration)
-
3. Optimization:
-
Based on the retention time from the scouting gradient, a more focused gradient or an isocratic method can be developed.
-
For Gradient Optimization: Adjust the gradient slope and duration around the elution point of syringylglycerol to improve resolution from any impurities.
-
For Isocratic Method Development: If the scouting run indicates that the compound elutes within a narrow range of mobile phase composition, an isocratic method can be established. The percentage of the organic solvent can be estimated from the scouting run.
4. pH Optimization:
-
To address peak tailing, the effect of mobile phase pH can be investigated. Prepare mobile phases with different pH values (e.g., by using different buffers like formate (B1220265) or acetate) and observe the impact on peak shape and retention time.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Syringylglycerol Retention Time (Isocratic)
| % Acetonitrile in Water (v/v) | Retention Time (min) | Tailing Factor |
| 20 | 15.2 | 1.8 |
| 25 | 10.5 | 1.5 |
| 30 | 7.1 | 1.3 |
| 35 | 4.8 | 1.2 |
Note: Data is illustrative and will vary based on the specific column and HPLC system.
Table 2: Effect of Mobile Phase Additive on Peak Shape
| Mobile Phase | Tailing Factor |
| Water/Acetonitrile | 1.9 |
| Water/Acetonitrile with 0.1% Formic Acid | 1.3 |
| Water/Acetonitrile with 0.1% Acetic Acid | 1.2 |
Note: Data is illustrative and demonstrates the general trend of improved peak shape with the addition of an acidic modifier.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A workflow for HPLC mobile phase optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 5. phenomenex.blog [phenomenex.blog]
- 6. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. silicycle.com [silicycle.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 13. lcms.cz [lcms.cz]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pharmaguru.co [pharmaguru.co]
troubleshooting low signal-to-noise in threo-syringylglycerol NMR
Welcome to the technical support center for the NMR analysis of threo-syringylglycerol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on addressing low signal-to-noise ratios.
Troubleshooting Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio is a frequent issue in NMR spectroscopy that can hinder the accurate characterization and quantification of this compound. This guide provides a systematic approach to identifying and resolving the root causes of a poor S/N ratio.
Logical Flow for Troubleshooting Low S/N
The following diagram illustrates a logical workflow for troubleshooting low signal-to-noise in your NMR experiments.
FAQs: Troubleshooting Low Signal-to-Noise
Q1: What is the most common reason for a low signal-to-noise ratio in this compound NMR?
The most frequent cause of a poor signal-to-noise ratio is improper sample preparation.[1] This broadly covers issues such as insufficient sample concentration, incomplete dissolution, the presence of particulate matter, and incorrect sample volume in the NMR tube.[1]
Q2: How much this compound should I use for my NMR sample?
The amount of sample required depends on the type of NMR experiment you are performing. For a standard ¹H NMR spectrum, 5-25 mg of your compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2] However, for less sensitive nuclei like ¹³C, a higher concentration of 50-100 mg is often necessary to obtain a good spectrum in a reasonable amount of time.[2] Keep in mind that for ¹H NMR, overly concentrated samples can lead to broader lines due to increased solution viscosity.[3]
| Nucleus | Recommended Sample Mass (in 0.6-0.7 mL solvent) | Expected Acquisition Time | Reference |
| ¹H | 5 - 25 mg | A few minutes | [2] |
| ¹³C | 50 - 100 mg | 20 - 60 minutes | [2] |
Q3: My this compound sample is not fully dissolving. What should I do?
Incomplete dissolution is a major cause of poor spectral quality.[4] If your sample is not fully dissolving, you can try the following:
-
Sonication: Gently sonicate the vial containing your sample and solvent.
-
Gentle Heating: If the compound's stability allows, gently warm the sample.
-
Solvent Selection: You may need to choose a different deuterated solvent in which this compound has higher solubility. Common choices for lignin-related compounds include acetone-d₆, DMSO-d₆, and methanol-d₄.[5]
Q4: Why is it important to filter my NMR sample?
Suspending solid particles in your NMR sample will distort the magnetic field homogeneity.[3] This leads to broad spectral lines and a reduced signal-to-noise ratio that cannot be corrected by shimming.[3][6] It is crucial to filter all samples directly into the NMR tube.[3] A common method is to use a Pasteur pipette with a small plug of cotton or glass wool.[3][6]
Q5: How can I optimize my instrument parameters to improve the signal-to-noise ratio?
If your sample preparation is correct, you can adjust several instrument parameters to enhance the S/N ratio:
-
Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. To double the S/N, you need to quadruple the number of scans.[7]
-
Relaxation Delay (D1): For quantitative results, the relaxation delay should be at least 5 times the T1 (spin-lattice relaxation time) of the nucleus of interest. For routine qualitative spectra, a shorter delay may be acceptable.[8]
-
Receiver Gain (RG): The receiver gain should be set as high as possible without causing receiver overload or signal clipping.[9] Most modern spectrometers have an automated routine to set the receiver gain optimally.
| Parameter | Recommendation for Low S/N | Rationale |
| Number of Scans (NS) | Increase (e.g., from 16 to 64) | S/N increases with √NS |
| Relaxation Delay (D1) | Ensure it's adequate (1-2s for ¹H) | Allows for full magnetization recovery |
| Receiver Gain (RG) | Use automated adjustment | Maximizes signal without distortion |
Experimental Protocols
Protocol 1: Preparation of a this compound NMR Sample
This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for ¹H and ¹³C analysis.
Materials:
-
This compound (5-100 mg, depending on the experiment)
-
Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆), 0.7 mL
-
High-quality 5 mm NMR tube and cap
-
Glass vial
-
Pasteur pipette and bulb
-
Small amount of cotton or glass wool
-
Pipettor or graduated cylinder
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry glass vial.[2]
-
Adding the Solvent: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[10]
-
Dissolution: Gently vortex or sonicate the vial to completely dissolve the sample. Visually inspect the solution against a light source to ensure no solid particles remain.[2]
-
Filtration:
-
Volume Adjustment: Add more deuterated solvent to the NMR tube to reach a final volume of approximately 0.7 mL, which corresponds to a sample height of about 5 cm.[10]
-
Capping and Mixing: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.
Protocol 2: Quantitative ¹H NMR (qNMR) of this compound
This protocol provides a basic workflow for the quantitative analysis of this compound using an internal standard.
Experimental Workflow:
Key qNMR Parameters:
For accurate quantification, specific acquisition parameters must be optimized.
| Parameter | Recommended Setting | Rationale | Reference |
| Pulse Angle | 90° | Ensures uniform excitation of all nuclei. | [8] |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing signal | Allows for >99% of the magnetization to return to equilibrium. | [8] |
| Acquisition Time (AQ) | Sufficiently long for FID to decay | Prevents truncation of the FID, which can distort peak shapes. | [8] |
| Signal-to-Noise (S/N) | > 250:1 | Minimizes integration errors to <1%. | [11] |
| Digital Resolution | Sufficient points for peak definition | Ensures accurate integration of narrow signals. |
References
- 1. benchchem.com [benchchem.com]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 5. NMR studies of lignin and lignin-derived products: recent advances and perspectives | Russian Chemical Reviews [rcr.colab.ws]
- 6. Sample Preparation [nmr.chem.ualberta.ca]
- 7. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. Adjusting NMR Gain Settings for Enhanced Signal Interpretation [eureka.patsnap.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
stability of threo-syringylglycerol in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of threo-syringylglycerol in solution and during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and dark environment.[1] Recommended storage temperatures are typically refrigeration (2-8°C) or freezing (-20°C) to minimize degradation.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in various organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727).[2] Due to its phenolic nature, it is advisable to use high-purity solvents and consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation. For aqueous solutions, it is best to prepare them fresh for each experiment. If storage of aqueous solutions is necessary, they should be kept at low pH (acidic conditions), protected from light, and stored at 2-8°C for short periods.
Q3: What are the main factors that can cause degradation of this compound in solution?
A3: The stability of this compound in solution is primarily affected by:
-
pH: Alkaline conditions (pH > 7) can lead to rapid oxidative degradation of the phenolic hydroxyl groups, often indicated by a color change in the solution.[3]
-
Temperature: Elevated temperatures can accelerate degradation pathways.[4][5]
-
Light: Exposure to UV and visible light can induce photolytic degradation of phenolic compounds.[6][7][8][9]
-
Oxygen: The presence of dissolved oxygen can lead to oxidation of the syringyl moiety.
-
Metal Ions: Trace metal ions can catalyze oxidative degradation.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound solutions can be monitored by a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is the most common and accurate method for quantifying the parent compound and detecting degradation products.[10] UV-Visible spectrophotometry can also be used, although it is less specific.[11] A change in the physical appearance of the solution, such as color development, is a qualitative indicator of degradation.
Troubleshooting Guides
Issue 1: Unexpected Color Change in Solution
-
Problem: My this compound solution has turned yellow or brown.
-
Potential Cause: This is a common sign of oxidative degradation of the phenolic syringyl group, which is particularly susceptible to oxidation at neutral to alkaline pH and in the presence of light and oxygen.[1]
-
Troubleshooting Steps:
-
Check pH: Ensure the pH of your solution is neutral or slightly acidic. If you are working with a basic buffer, prepare fresh solutions immediately before use.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6][7][8][9]
-
Deoxygenate Solvents: For sensitive experiments, purge your solvents with an inert gas (nitrogen or argon) before preparing your solution.
-
Use Chelating Agents: If you suspect metal ion contamination in your buffer, consider adding a small amount of a chelating agent like EDTA.
-
Issue 2: Inconsistent Results in Biological Assays
-
Problem: I am observing high variability or a loss of activity in my experiments with this compound.
-
Potential Cause: The compound may be degrading under the assay conditions (e.g., physiological pH, elevated temperature of an incubator).
-
Troubleshooting Steps:
-
Assess Stability Under Assay Conditions: Perform a preliminary experiment to determine the stability of this compound in your assay buffer at the experimental temperature over the duration of the assay.
-
Minimize Incubation Times: If the compound is found to be unstable, try to reduce the incubation time as much as possible.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. Avoid using stock solutions that have been stored for extended periods, especially if they are in aqueous buffers.
-
Issue 3: Poor Solubility or Precipitation
-
Problem: I am having difficulty dissolving this compound or it is precipitating out of my aqueous solution.
-
Potential Cause: While this compound is soluble in many organic solvents, its solubility in aqueous solutions can be limited, especially at higher concentrations. The pH of the solution can also affect solubility.[12]
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Adjust pH: The solubility of phenolic compounds can be influenced by pH.[12] Experiment with slight adjustments to the pH of your aqueous solution to see if it improves solubility.
-
Gentle Warming and Sonication: Gentle warming or sonication can help to dissolve the compound. However, be cautious with heating as it can also accelerate degradation.
-
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability in Solution
| Parameter | Condition | Potential Effect on Stability | Recommendation |
| pH | Alkaline (pH > 7) | Rapid degradation/oxidation | Maintain neutral to acidic pH |
| Acidic (pH < 7) | Generally more stable | Ideal for short-term storage | |
| Temperature | Elevated (> ambient) | Increased degradation rate | Store solutions at 2-8°C or -20°C |
| Ambient | Slow degradation over time | Prepare fresh or store refrigerated | |
| Light | UV/Visible Light | Photolytic degradation | Protect solutions from light |
| Oxygen | Presence of Air | Oxidative degradation | Use deoxygenated solvents; store under inert gas |
| Solvent | Protic (e.g., water, methanol) | Can participate in degradation reactions | Use high-purity solvents; prepare fresh |
| Aprotic (e.g., DMSO, acetonitrile) | Generally better for long-term storage of stock solutions | Use as co-solvent for aqueous solutions |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method (e.g., HPLC).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to a combination of UV and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt-hours/m²).[13]
3. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a suitable stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for common issues.
References
- 1. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. US6784326B1 - Process for improving stability of glycerin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Phenolic Compound Production by Light Varying in Spectral Quality and Total Irradiance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influence of solvent on upgrading of phenolic compounds in pyrolysis bio-oil - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of threo-Syringylglycerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of threo-syringylglycerol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a side product with a similar polarity to this compound, making purification difficult. What is this likely side product and how can I minimize its formation?
A1: The most common side product in the synthesis of this compound is its diastereomer, erythro-syringylglycerol. This occurs because the reduction of the β-keto group in the synthetic intermediate is often not completely stereoselective.
Troubleshooting Steps:
-
Choice of Reducing Agent: The choice of reducing agent can significantly influence the diastereoselectivity of the reduction. While sodium borohydride (B1222165) (NaBH₄) is commonly used, its selectivity can be modest. Consider exploring more sterically hindered reducing agents that can enhance the formation of the threo isomer.
-
Reaction Temperature: Lowering the reaction temperature during the reduction step can improve diastereoselectivity. Running the reaction at 0°C or even lower temperatures can favor the formation of the thermodynamically more stable threo product.
-
Solvent System: The polarity and coordinating ability of the solvent can affect the transition state of the reduction, thereby influencing the stereochemical outcome. Experiment with different solvent systems to optimize the threo:erythro ratio.
-
Chelation Control: If applicable to your specific synthetic route, consider using chelating agents in conjunction with the reducing agent. Chelation can help to lock the conformation of the intermediate, leading to a more controlled and selective hydride attack.
A typical synthetic route involves the reduction of a β-keto precursor. The ratio of the threo to erythro isomer can vary depending on the reaction conditions. For instance, in a related synthesis of a syringylglycerol derivative, the reduction of a ketone intermediate with NaBH₄ yielded the threo and erythro products in a 72.9% to 27.1% ratio, respectively[1].
Q2: I am observing incomplete conversion of my starting material. What are the potential causes and solutions?
A2: Incomplete conversion can be due to several factors, including insufficient reagent, poor reagent quality, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Reagent Stoichiometry and Quality: Ensure that you are using a sufficient excess of the reducing agent. The quality of the reducing agent is also critical; use a freshly opened or properly stored container.
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure that your precursors are of high purity before starting the synthesis.
Q3: My final product appears to be contaminated with colored impurities. What is the likely source of this contamination?
A3: Colored impurities can arise from the degradation of phenolic compounds present in the starting materials or the product, particularly under oxidative conditions. Syringyl compounds can be susceptible to oxidation, leading to the formation of quinone-type structures which are often colored.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification Method: Employ purification techniques such as column chromatography with an appropriate stationary phase and eluent system to remove these polar, colored impurities. Activated carbon treatment can also be effective in removing colored byproducts.
Quantitative Data Summary
The following table summarizes the typical yield distribution between the desired this compound and the common side product, erythro-syringylglycerol, based on a representative synthetic step involving the reduction of a ketone precursor[1].
| Product | Isomer | Typical Yield (%) |
| Desired Product | This compound | 72.9 |
| Side Product | erythro-syringylglycerol | 27.1 |
Experimental Protocols
Key Experiment: Diastereoselective Reduction of a β-Keto Precursor
This protocol provides a general methodology for the reduction step that often determines the stereochemical outcome of the synthesis.
Materials:
-
β-Keto syringyl precursor
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the β-keto syringyl precursor in a mixture of THF and MeOH (e.g., 1:1 v/v) and cool the solution to 0°C in an ice bath.
-
Slowly add NaBH₄ portion-wise to the stirred solution. The amount of NaBH₄ should be in molar excess (e.g., 2-4 equivalents) relative to the precursor.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and EtOAc) to separate the threo and erythro isomers.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Minimizing Degradation of threo-Syringylglycerol During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with threo-syringylglycerol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation of this compound during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a natural product and a key lignin (B12514952) model compound. Its stability is crucial for accurate experimental results, particularly in studies related to lignin depolymerization, biofuel research, and the synthesis of novel therapeutic agents. Degradation can lead to the formation of artifacts, resulting in misinterpretation of data.
Q2: What are the main factors that can cause degradation of this compound during workup?
The primary factors contributing to the degradation of this compound are:
-
pH: Both acidic and alkaline conditions can catalyze the cleavage of the β-O-4 aryl ether linkage, a key structural feature of the molecule.[1][2][3][4]
-
Temperature: Elevated temperatures can accelerate degradation, especially in the presence of acidic or basic catalysts.[5][6][7][8]
-
Oxidation: Exposure to air (oxygen) and oxidizing agents can lead to the formation of various oxidation products.
-
Light: Photodegradation can occur upon exposure to certain wavelengths of light, leading to the formation of radicals and subsequent degradation products.
Troubleshooting Guides
Issue 1: Low yield of this compound after extraction and purification.
| Possible Cause | Recommended Solution |
| Degradation during extraction | - pH control: Maintain a neutral or slightly acidic pH (around 4-6) during extraction. Avoid strong acids or bases. For phenolic compounds, extraction efficiency can be pH-dependent, so careful optimization is needed.[9][10][11][12] - Temperature control: Perform extractions at room temperature or below to minimize thermal degradation.[5][6] |
| Incomplete extraction | - Solvent selection: Use a combination of polar and non-polar solvents to ensure complete extraction. Ethyl acetate (B1210297) is commonly used, but a series of extractions with solvents of varying polarity may be necessary. - Multiple extractions: Perform multiple extractions (at least 3-4 times) of the aqueous phase to maximize recovery. |
| Degradation on silica (B1680970) gel during column chromatography | - Deactivate silica gel: Treat silica gel with a small amount of a modifying agent (e.g., triethylamine (B128534) in the mobile phase for basic compounds) to neutralize acidic sites.[13] - Alternative stationary phases: Consider using less acidic stationary phases like alumina (B75360) or Florisil if your compound is particularly acid-sensitive.[13] - Minimize contact time: Run the column as quickly as possible without sacrificing resolution. |
| Loss during solvent removal | - Avoid high temperatures: Use a rotary evaporator at a low temperature (e.g., < 40°C) to remove the solvent. - Avoid complete dryness: For small quantities, avoid evaporating to complete dryness as this can lead to loss of material on the flask surface. Co-evaporation with a high-boiling point "keeper" solvent can be helpful. |
Issue 2: Presence of unexpected peaks in HPLC or NMR analysis, suggesting degradation.
| Possible Cause | Recommended Solution |
| Acid-catalyzed degradation | - Reaction products: Acidic conditions can lead to the cleavage of the β-O-4 ether linkage, potentially forming guaiacol (B22219) and syringaldehyde (B56468) derivatives.[1][2][4] - Prevention: Neutralize any acidic solutions as soon as possible after the reaction is complete. Use buffers to maintain a stable pH during workup. |
| Base-catalyzed degradation | - Reaction products: Alkaline conditions can also promote β-O-4 linkage cleavage.[1] - Prevention: Avoid the use of strong bases. If basic conditions are necessary, keep the exposure time and temperature to a minimum. |
| Oxidative degradation | - Reaction products: Oxidation can lead to the formation of quinone-type structures and other oxidized derivatives. - Prevention: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. Use degassed solvents. Consider adding antioxidants like BHT or ascorbic acid in small amounts if compatible with your downstream applications. |
| Photodegradation | - Prevention: Protect the sample from light by using amber-colored glassware or by wrapping flasks and vials in aluminum foil. |
| NMR artifacts | - Impurity misinterpretation: Be aware of common NMR artifacts such as spinning sidebands, phasing errors, and solvent impurities, which can be mistaken for degradation products.[14][15] |
Experimental Protocols
Protocol 1: General Procedure for Extraction of this compound
-
Reaction Quenching: Quench the reaction by adding a saturated solution of NH₄Cl or a buffer with a pH around 7.
-
Solvent Extraction:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine (2 x 30 mL) to remove water-soluble impurities.
-
-
Drying:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Filtration and Concentration:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure at a temperature below 40°C.
-
Protocol 2: Purification by Preparative Thin-Layer Chromatography (Prep TLC)
-
Plate Preparation: Use a pre-coated silica gel 60 F254 plate.
-
Sample Application: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758)/methanol). Apply the solution as a narrow band onto the TLC plate.
-
Development: Develop the plate in a sealed tank with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate, or dichloromethane and methanol (B129727), optimized by analytical TLC).
-
Visualization: Visualize the separated bands under UV light (254 nm).
-
Scraping and Elution:
-
Carefully scrape the silica band corresponding to this compound.
-
Elute the compound from the silica using a polar solvent like ethyl acetate or methanol.
-
-
Filtration and Concentration:
-
Filter the silica.
-
Evaporate the solvent from the filtrate to obtain the purified compound.
-
Protocol 3: HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid to improve peak shape) is often effective. A typical gradient might be:
-
Start with 20% methanol.
-
Ramp to 80% methanol over 20 minutes.
-
Hold at 80% methanol for 5 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10 µL.
-
Note: This is a starting point; the method should be optimized for your specific instrument and sample matrix.
Data Presentation
Table 1: Influence of pH on the Stability of the β-O-4 Linkage in Lignin Model Compounds
| Condition | Relative Rate of Cleavage | Reference |
| Acidic (Non-phenolic) | Slow | [4] |
| Acidic (Phenolic) | Fast (orders of magnitude faster than non-phenolic) | [4] |
| Alkaline | Moderate | [1] |
Visualizations
Caption: General experimental workflow for the workup and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Purification of Phenolic Compounds from Camellia polyodonta Flower: Composition Analysis, Antioxidant Property, and Hypolipidemic Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 13. Purification [chem.rochester.edu]
- 14. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Chromatographic Resolution of Threo/Erythro Peaks
Welcome to the technical support center for chromatographers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution between threo and erythro diastereomers in their chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are threo and erythro diastereomers, and why are they difficult to separate?
A1: Threo and erythro are prefixes used to describe the relative configuration of two adjacent stereocenters within a molecule. Erythro isomers have identical or similar substituent groups on the same side of the carbon chain in a Fischer projection, while threo isomers have them on opposite sides.[1] Because they are diastereomers, they have different physical and chemical properties, which makes their separation by chromatography possible. However, their structural similarity can often lead to very small differences in their interaction with the stationary and mobile phases, resulting in co-elution or poor resolution.
Q2: What is the first step I should take if I'm seeing poor resolution between my threo/erythro peaks?
A2: The first step is to ensure your system is operating optimally and to assess the fundamental parameters of your separation. According to the resolution equation, resolution is influenced by efficiency (N), selectivity (α), and retention factor (k).[2][3] Initially, focus on adjusting the retention factor and selectivity. A simple first step is to modify the mobile phase strength to ensure your capacity factor (k') is between 1 and 5.[4] If peaks are eluting too early (low k'), they don't have enough time to interact with the stationary phase for separation.[2][4]
Q3: Can changing the column temperature improve the separation of diastereomers?
A3: Yes, adjusting the column temperature can significantly impact selectivity and, therefore, resolution.[3][5][6][7] Increasing the temperature generally decreases retention time and can improve peak shape by reducing mobile phase viscosity.[6][8][9][10] Conversely, lowering the temperature can increase retention and may enhance resolution for some compounds.[5][6] It's important to experiment with different temperatures, as even subtle changes can alter the interactions between the analytes and the stationary phase, sometimes even reversing the elution order.[3][6]
Q4: When should I consider using a chiral stationary phase (CSP) for diastereomer separation?
A4: While diastereomers can often be separated on standard achiral columns (like C18 or silica), a chiral stationary phase can be highly effective.[11] CSPs are designed to interact differently with stereoisomers, and these selective interactions can provide excellent resolution for diastereomers as well.[12] If optimizing your method on achiral phases (e.g., by changing mobile phase, temperature, or pH) does not yield the desired separation, screening a few different types of chiral columns is a logical next step.[11][13] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a common starting point.[12]
Troubleshooting Guide: Poor Resolution of Threo/Erythro Peaks
This guide provides a systematic approach to resolving co-eluting or poorly resolved threo and erythro diastereomer peaks.
Issue: Peaks are Co-eluting or Have a Resolution (Rs) of < 1.5
Follow these steps to diagnose and resolve the issue.
Step 1: Foundational Method Optimization
The initial approach should focus on manipulating the three key factors of the resolution equation: retention factor (k), selectivity (α), and efficiency (N).
1.1. Adjust Mobile Phase Strength (To Optimize Retention Factor, k)
-
Problem: If your peaks are eluting very early (k < 1), there is insufficient interaction with the stationary phase for a good separation to occur.[2][4]
-
Solution (Reversed-Phase): Increase the polarity of the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol). This will increase the retention time and allow for better separation.[2] An optimal k value is generally between 1 and 5.[3][4]
-
Solution (Normal-Phase): Decrease the polarity of the mobile phase (e.g., reduce the percentage of polar solvent like isopropanol (B130326) in hexane).[11]
1.2. Change Mobile Phase Composition (To Alter Selectivity, α)
-
Problem: The chemistry of your mobile phase is not creating enough of a difference in the interaction between the two diastereomers and the stationary phase.
-
Solution:
-
Solvent Type: If you are using acetonitrile, try switching to methanol, or vice versa.[13] These solvents have different properties and can alter selectivity.
-
pH Adjustment (for ionizable compounds): If your analytes have acidic or basic functional groups, adjusting the mobile phase pH can dramatically change their retention and the selectivity of the separation.[5] Ensure the pH is at least 2 units away from the analyte's pKa.
-
Additives/Buffers: Introducing additives like acids (formic acid, trifluoroacetic acid) or buffers can modify analyte ionization and interaction with the stationary phase.[14]
-
Step 2: Modify Instrumental Parameters
If mobile phase adjustments are insufficient, changing instrumental conditions can further influence selectivity.
2.1. Optimize Column Temperature
-
Problem: The current temperature is not optimal for differentiating the interactions of the diastereomers with the column.
-
Solution: Systematically evaluate a range of column temperatures (e.g., 25°C, 40°C, 60°C). Lowering the temperature often increases retention and can improve resolution, while higher temperatures can improve efficiency and sometimes alter selectivity favorably.[5][6][8]
Table 1: Effect of Temperature on Resolution (Hypothetical Data)
| Temperature (°C) | Retention Time - Peak 1 (min) | Retention Time - Peak 2 (min) | Resolution (Rs) |
|---|---|---|---|
| 25 | 12.5 | 13.1 | 1.10 |
| 40 | 10.2 | 10.6 | 0.95 |
| 60 | 7.8 | 8.3 | 1.65 |
Caption: Example data showing how increasing temperature can sometimes improve resolution.
Step 3: Evaluate the Stationary Phase
If the above steps do not provide baseline separation, the stationary phase chemistry may not be suitable for your analytes.
3.1. Change Stationary Phase Chemistry
-
Problem: The current column chemistry (e.g., C18) does not provide enough selectivity for the threo/erythro pair.
-
Solution: Try a column with a different stationary phase to introduce alternative separation mechanisms.[5][13] Good options include:
-
Phenyl-Hexyl: Offers pi-pi interactions.
-
Pentafluorophenyl (PFP): Provides aromatic, polar, and hydrophobic interactions.[11]
-
Cyano (CN): Can be used in both normal-phase and reversed-phase modes.[11]
-
Chiral Stationary Phases (CSPs): As mentioned in the FAQ, these are specifically designed for stereoisomer separations and can be very effective for diastereomers.[11]
-
Experimental Protocols
Protocol 1: Mobile Phase Screening for Selectivity Enhancement
This protocol outlines a systematic approach to screen different mobile phase solvents to improve selectivity (α).
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Procedure: a. Perform an initial injection using the conditions above to get a baseline chromatogram. b. Prepare a new Mobile Phase B using Methanol. c. Repeat the injection, keeping all other parameters identical. d. Compare the chromatograms. Look for changes in peak spacing and elution order. A change in selectivity will alter the relative distance between the threo and erythro peaks. e. If some resolution is observed with one solvent, proceed to optimize the gradient or run isocratically to further enhance the separation.
Diagrams
Workflow for Method Development
This diagram illustrates a logical workflow for developing a separation method for threo/erythro diastereomers.
Caption: A systematic workflow for developing a chromatographic method to separate diastereomers.
Troubleshooting Decision Tree
This diagram provides a decision-making process for troubleshooting poor resolution.
Caption: A decision tree for troubleshooting and improving poor diastereomer peak resolution.
References
- 1. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]
- 2. youtube.com [youtube.com]
- 3. inacom.nl [inacom.nl]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. longdom.org [longdom.org]
- 11. chromforum.org [chromforum.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Reactions with threo-Syringylglycerol
Welcome to the technical support center for enzymatic reactions involving threo-syringylglycerol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My enzymatic reaction with this compound shows low or no product yield. What are the potential causes?
A1: Several factors could contribute to low or no product yield. Consider the following troubleshooting steps:
-
Enzyme Activity: Confirm the activity of your enzyme stock. Enzymes can lose activity due to improper storage or handling. It is advisable to test the enzyme with a standard, reliable substrate to ensure it is active.
-
Substrate Quality and Integrity: Verify the purity and integrity of your this compound. The compound can degrade over time, especially if not stored correctly. Proper storage conditions are typically at -20°C.
-
Reaction Conditions: Ensure that the reaction buffer, pH, temperature, and incubation time are optimal for the specific enzyme you are using. These conditions can vary significantly between different enzymes.
-
Cofactor/Cosubstrate Availability: Many enzymes that act on lignin-like compounds, such as peroxidases, require cofactors (e.g., H₂O₂) or cosubstrates. Ensure these are present in non-limiting concentrations.
-
Enzyme Inhibition: Phenolic compounds can sometimes act as enzyme inhibitors.[1][2][3] Your product or even the substrate itself at high concentrations might be inhibiting the enzyme. Consider running the reaction with varying substrate concentrations.
-
Substrate Solubility: this compound has limited solubility in aqueous buffers. Ensure it is fully dissolved in the reaction mixture. A small amount of a co-solvent compatible with your enzyme may be necessary.
Q2: I am observing high background noise or interfering peaks in my analytical results (e.g., HPLC, GC-MS). How can I resolve this?
A2: High background or interfering peaks can obscure your results. Here are some common causes and solutions:
-
Substrate or Buffer Interference: The substrate or components of your reaction buffer might interfere with the detection method. Run a control reaction without the enzyme to identify any non-enzymatic degradation or interfering peaks from the substrate itself.
-
Contaminated Reagents: Ensure all your reagents, including the buffer and water, are of high purity.
-
Improper Sample Preparation: Before analysis, the reaction may need to be stopped effectively and proteins removed (e.g., by precipitation) to prevent interference.
-
Analytical Method Optimization: Your HPLC or GC-MS method may not be optimized for the specific products of the reaction. Adjusting the gradient, temperature, or column may be necessary to achieve better separation.[4]
Q3: How can I be sure I am using the correct stereoisomer (threo vs. erythro) of syringylglycerol?
A3: The stereochemistry of your substrate is crucial as enzymes are often stereospecific. The erythro and threo isomers can exhibit different reaction rates.[2] If you are synthesizing the substrate or it is from a new supplier, it is essential to confirm its stereochemistry, for example, by NMR spectroscopy.
Troubleshooting Guides
Guide 1: Low or No Enzymatic Activity
| Symptom | Possible Cause | Suggested Solution |
| No product formation in any sample. | Inactive enzyme. | Test enzyme activity with a positive control substrate. Ensure proper storage and handling of the enzyme. |
| Incorrect reaction buffer or pH. | Verify the optimal pH for your enzyme and prepare fresh buffer. Buffer concentration can also affect enzyme stability.[5] | |
| Missing cofactor (e.g., H₂O₂ for peroxidases). | Check your protocol and ensure all necessary cofactors are added at the correct concentration. | |
| Reaction starts but stops prematurely. | Substrate or product inhibition. | Vary the initial substrate concentration. Analyze product formation over a time course to identify potential inhibition. |
| Enzyme instability under reaction conditions. | Perform the reaction at different temperatures or for shorter incubation times. Consider adding stabilizing agents if compatible with your enzyme. | |
| Low product yield. | Suboptimal substrate concentration. | Titrate the substrate concentration to determine the optimal level. |
| Poor substrate solubility. | Ensure the substrate is fully dissolved. A small amount of an appropriate organic solvent (e.g., DMSO, ethanol) may be used if it does not inhibit the enzyme. |
Guide 2: Issues with Data Analysis (HPLC/GC-MS)
| Symptom | Possible Cause | Suggested Solution |
| Broad or tailing peaks. | Poor column condition or contamination. | Flush the column with a strong solvent. If the problem persists, the column may need replacement. |
| Inappropriate mobile phase. | Optimize the mobile phase composition and pH. Ensure the mobile phase is properly degassed. | |
| Shifting retention times. | Fluctuation in temperature or mobile phase composition. | Use a column oven for temperature stability. Ensure consistent and accurate mobile phase preparation. |
| Column degradation. | Replace the column if it has been used extensively or under harsh conditions. | |
| Ghost peaks. | Contamination in the injector or system. | Clean the injection port and sample loop. Run blank injections to identify the source of contamination. |
| No peaks detected for expected products. | Product concentration is below the detection limit. | Concentrate the sample before injection. Optimize detector settings for higher sensitivity. |
| Products are unstable. | Analyze the samples immediately after the reaction or store them under conditions that prevent degradation. |
Experimental Protocols
Protocol 1: General Assay for Lignin (B12514952) Peroxidase (LiP) Activity with this compound
This protocol is a general guideline and may require optimization for your specific enzyme and experimental setup.
Materials:
-
This compound
-
Purified Lignin Peroxidase (LiP)
-
Sodium tartrate buffer (e.g., 0.1 M, pH 3.0)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or GC-MS system for analysis
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows:
-
850 µL Sodium tartrate buffer
-
50 µL this compound stock solution (final concentration will vary based on optimization)
-
50 µL LiP enzyme solution (concentration to be optimized)
-
-
Initiate the reaction: Add 50 µL of H₂O₂ solution (concentration to be optimized, e.g., 2 mM) to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for your LiP (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction: Terminate the reaction by adding a quenching agent (e.g., sodium azide) or by heat inactivation.
-
Sample Preparation for Analysis: Centrifuge the reaction mixture to pellet the enzyme. Transfer the supernatant to an HPLC vial for analysis.
-
Analysis: Analyze the formation of products using a suitable analytical method such as reverse-phase HPLC or GC-MS.[4][6][7][8][9]
Control Reactions:
-
No Enzyme Control: Replace the enzyme solution with buffer to check for non-enzymatic degradation.
-
No Substrate Control: Replace the substrate solution with the solvent to check for any background reactions.
-
No H₂O₂ Control: Replace the H₂O₂ solution with water to ensure the reaction is H₂O₂-dependent.
Quantitative Data for Related Lignin Model Compounds
The following table summarizes reaction conditions and kinetic parameters for enzymes acting on lignin model compounds similar to this compound. These values can serve as a starting point for optimizing your experiments.
| Enzyme | Substrate | pH | Temperature (°C) | Km (mM) | Vmax (µmol/min/mg) |
| Lignin Peroxidase (H2 Isozyme) | Veratryl alcohol | 3.0 | 60 | 5.0 | 0.8 |
| Lignin Peroxidase (H4 Isozyme) | Veratryl alcohol | 3.0 | 60 | 1.4 | 1.1 |
| Manganese Peroxidase (B. pumilus) | Phenol red | 8.0 | 25 | - | - |
| Manganese Peroxidase (Paenibacillus sp.) | Phenol red | 9.0 | 35 | - | - |
| Aldose Reductase | DL-Glyceraldehyde | 5.5 | 50 | 0.45 | 0.55 EU/mL |
Note: Data for LiP isozymes from Humicola grisea. Data for MnP from bacterial sources.[10] Data for Aldose Reductase from sheep liver. These values are indicative and may not be directly transferable to reactions with this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the enzymatic degradation of this compound.
Caption: Experimental workflow for enzymatic reactions.
Simplified Lignin Degradation Pathway
This diagram shows a simplified pathway for the enzymatic cleavage of a β-O-4 linkage in a syringyl-type lignin model compound, a reaction central to the degradation of this compound.
References
- 1. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of digestive enzymes by polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Inhibition of Pancreatic Lipase by Polyphenols: A Kinetic, Fluorescence Spectroscopy and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS and HPLC analyses of lignin degradation products in biomass hydrolyzates | Semantic Scholar [semanticscholar.org]
- 5. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. "Determination Of Lignin Degradation Products By GC-MS And Thermal Carb" by Jan Bilek [commons.und.edu]
- 8. Rapid, simplified microscale quantitative analysis of lignin H/G/S composition with GC–MS in glass ampules and glass capillaries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
Validation & Comparative
Reactivity Under a Microscope: A Comparative Guide to threo- and erythro-Syringylglycerol
For researchers and professionals in drug development and lignin (B12514952) valorization, understanding the nuanced reactivity of lignin model compounds is paramount for designing effective degradation and modification strategies. This guide provides an objective comparison of the reactivity of two key diastereomers of syringylglycerol, the threo and erythro forms, which represent a significant portion of the β-O-4 linkages in hardwood lignin. This comparison is supported by experimental data on their degradation under both alkaline and acidic conditions, offering insights into their differential behavior.
Unveiling the Reactivity Differences: A Quantitative Look
The stereochemistry at the α and β carbons of the propyl side chain in syringylglycerol significantly influences the stability of the β-O-4 ether linkage, leading to distinct reactivity profiles under different chemical environments. The following table summarizes the key quantitative findings from studies on lignin model compounds, highlighting the comparative reaction rates of threo- and erythro-syringylglycerol and their analogues.
| Condition | Lignin Model Compound | Isomer Comparison | Key Quantitative Data | Reference |
| Alkaline Pulping | Guaiacylglycerol-β-guaiacyl ether (GG) | erythro vs. threo | The β-O-4 bond of the erythro isomer is cleaved about 4 times more rapidly than that of the threo isomer.[1] | [1] |
| Alkaline Pulping | Various β-O-4 model compounds | erythro vs. threo | The ratio of the rate constant for the cleavage of the erythro to threo isomers ranges from 2 to 8, depending on the reaction temperature.[1] | [1] |
| Acidolysis | Non-phenolic β-O-4 dimers (PE and PD) | N/A | Pseudo-first-order rate constants for conversion are 2.2 x 10⁻² h⁻¹ and 2.0 x 10⁻² h⁻¹, respectively.[2] | [2] |
| Acidolysis | Phenolic β-O-4 dimers (HH and GG) | N/A | Pseudo-first-order rate constants for conversion are significantly higher at 1.1 h⁻¹ and 1.5 h⁻¹, respectively.[2] | [2] |
| Enzymatic Formation | Syringylglycerol-8-O-4'-(sinapyl alcohol) ethers | erythro vs. threo | Reversed-phase HPLC analysis showed a formation ratio of erythro to threo of 47:53.[3][4][5] | [3][4][5] |
Delving into the Reaction Mechanisms
The differential reactivity of the threo and erythro isomers can be attributed to their distinct stereochemical arrangements, which influence the formation of key reaction intermediates.
Alkaline Cleavage of the β-O-4 Ether Linkage
Under alkaline conditions, the cleavage of the β-O-4 ether bond is understood to proceed through a quinone methide intermediate. The spatial arrangement of the substituents in the erythro isomer is thought to be more favorable for the intramolecular nucleophilic attack that leads to the cleavage of the ether bond, resulting in a faster reaction rate compared to the threo isomer.
Acid-Catalyzed Cleavage of the β-O-4 Ether Linkage
In an acidic environment, the reaction proceeds via the formation of a benzylic carbocation at the α-carbon. While quantitative data directly comparing the threo and erythro isomers of syringylglycerol under these conditions is less definitive in the available literature, studies on related model compounds suggest that the stereochemistry influences the stability and subsequent reactions of this carbocation. For some non-phenolic models, the threo isomer has been reported to be more reactive.
Experimental Corner: Methodologies for Reactivity Studies
The investigation of the reactivity of threo- and erythro-syringylglycerol typically involves controlled degradation experiments followed by chromatographic analysis to quantify the remaining starting material and the degradation products.
A General Experimental Workflow
The following diagram outlines a typical workflow for studying the degradation of syringylglycerol isomers.
Detailed Experimental Protocols
1. Alkaline Degradation (Pulping Conditions)
-
Materials: this compound, erythro-syringylglycerol, 1M Sodium Hydroxide (NaOH) solution.
-
Procedure:
-
A known concentration of the syringylglycerol isomer is dissolved in the 1M NaOH solution.
-
The reaction mixture is heated to a specific temperature (e.g., 135°C) in a sealed reaction vessel under an inert atmosphere to prevent oxidation.
-
Aliquots are taken at various time intervals and the reaction is quenched by rapid cooling and neutralization with a standard acid.
-
The degradation products are extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried, concentrated, and analyzed by HPLC.
-
2. Acid-Catalyzed Degradation (Acidolysis)
-
Materials: this compound, erythro-syringylglycerol, Sulfuric Acid (H₂SO₄) solution.
-
Procedure:
-
The syringylglycerol isomer is dissolved in a solution of dilute H₂SO₄.
-
The reaction is carried out at a controlled temperature (e.g., 85°C).[2]
-
Samples are collected at different time points, and the reaction is stopped by cooling and neutralization with a base.
-
The products are extracted and prepared for HPLC analysis as described for the alkaline degradation.
-
3. HPLC Analysis
-
Column: A reversed-phase C18 column is typically used for the separation of the aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acetic acid (e.g., 1.5%) to improve peak shape, is a common mobile phase.[2]
-
Detection: A UV detector set at wavelengths of 254 nm and 280 nm is suitable for detecting the aromatic rings of the syringylglycerol and its degradation products.[2]
-
Quantification: The concentration of the remaining starting material and the formed products is determined by comparing the peak areas to those of standard solutions of known concentrations.
Conclusion
The stereochemistry of syringylglycerol plays a crucial role in its reactivity, with the erythro isomer generally exhibiting greater lability under alkaline conditions, a key consideration in the context of chemical pulping of hardwoods. Under acidic conditions, the reactivity trends may differ, and further quantitative studies are needed to fully elucidate the structure-reactivity relationships. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers to design and interpret experiments aimed at understanding and harnessing the chemistry of these important lignin model compounds.
References
- 1. Quantitative difference in the rates of the β-O-4 bond cleavage between lignin model compounds with and without γ-hydroxymethyl groups during the alkaline pulping process :: BioResources [bioresources.cnr.ncsu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. STEREOCHEMISTRY OF ERYTHRO- AND this compound-8-O-4'-(SINAPYL ALCOHOL) ETHERS AND THEIR ENZYMATIC FORMATION WITH OPTICAL ACTIVITY IN EUCOMMIA ULMOIDES | Emirates Journal of Food and Agriculture [ejfa.me]
Lignin Model Compounds: A Comparative Guide to Threo-Syringylglycerol and Guaiacylglycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of threo-syringylglycerol- and guaiacylglycerol-based lignin (B12514952) model compounds, focusing on their performance in representing the complex structure of lignin and their reactivity in degradation studies. Lignin, a highly abundant aromatic biopolymer, is a key target for valorization into renewable chemicals and materials. Understanding its degradation pathways is crucial, and the use of well-defined model compounds is an established strategy to probe the reactivity of specific linkages within the lignin polymer. This guide summarizes key experimental data, provides detailed experimental protocols, and visualizes the fundamental reaction mechanism of alkaline delignification.
Core Structural Differences
Lignin is primarily composed of three phenylpropanoid units: syringyl (S), guaiacyl (G), and p-hydroxyphenyl (H) units, which differ in their degree of methoxylation on the aromatic ring. These units are interconnected by various ether and carbon-carbon linkages, with the β-O-4 (arylglycerol-β-aryl ether) linkage being the most abundant.
-
Guaiacylglycerol-based models contain a guaiacyl (G) unit, which has one methoxy (B1213986) group on the aromatic ring. This structure is representative of softwood lignins.
-
Syringylglycerol-based models feature a syringyl (S) unit, characterized by two methoxy groups. This structure is predominant in hardwood lignins.
The stereochemistry of the glycerol (B35011) side chain also plays a critical role in reactivity. The two diastereomers are referred to as erythro and threo. This guide focuses on the threo isomer of syringylglycerol to provide a specific point of comparison with guaiacylglycerol (B1216834) models.
Performance in Lignin Degradation Studies: A Quantitative Comparison
The cleavage of the β-O-4 linkage is a key step in most lignin depolymerization processes. The reactivity of this bond is significantly influenced by the nature of the aromatic rings (syringyl vs. guaiacyl) and the stereochemistry of the side chain (erythro vs. threo).
Experimental data from studies on the alkaline delignification of various non-phenolic β-O-4 lignin model compounds reveal significant differences in reaction rates. The following table summarizes the pseudo-first-order rate constants (k) for the cleavage of the β-O-4 bond in different model compounds at various temperatures. A higher rate constant indicates a greater reactivity and faster degradation.
| Model Compound | Stereochemistry | Temperature (°C) | Rate Constant (k) x 10⁻⁵ (s⁻¹) | Reference |
| Guaiacylglycerol-β-guaiacyl ether (GG) | erythro | 130 | 1.8 | [1] |
| 150 | 13 | [1] | ||
| 170 | 73 | [1] | ||
| threo | 130 | 0.45 | [1] | |
| 150 | 3.6 | [1] | ||
| 170 | 21 | [1] | ||
| Syringylglycerol-β-guaiacyl ether (SG) | erythro | 130 | 8.1 | [1] |
| 150 | 48 | [1] | ||
| 170 | 190 | [1] | ||
| threo | 130 | 1.5 | [1] | |
| 150 | 11 | [1] | ||
| 170 | 50 | [1] | ||
| Guaiacylglycerol-β-syringyl ether (GS) | erythro | 130 | 4.5 | [1] |
| 150 | 29 | [1] | ||
| 170 | 130 | [1] | ||
| threo | 130 | 0.83 | [1] | |
| 150 | 6.2 | [1] | ||
| 170 | 33 | [1] | ||
| Syringylglycerol-β-syringyl ether (SS) | erythro | 130 | 15 | [1] |
| 150 | 80 | [1] | ||
| 170 | 320 | [1] | ||
| threo | 130 | 2.7 | [1] | |
| 150 | 18 | [1] | ||
| 170 | 78 | [1] |
Key Findings from the Data:
-
Influence of Aromatic Structure: Syringyl-type models (containing at least one S unit) consistently exhibit higher reaction rates for β-O-4 cleavage compared to their guaiacyl counterparts (GG). For instance, at 150°C, the threo isomer of SG is over three times more reactive than the threo isomer of GG.[1] The presence of a syringyl nucleus enhances the reaction rate, particularly when it is part of the cleaving ether bond.[2] This higher reactivity is a key reason why hardwoods (rich in syringyl lignin) are generally easier to delignify than softwoods (rich in guaiacyl lignin).[2]
-
Influence of Stereochemistry: For all model compounds, the erythro isomer is significantly more reactive than the threo isomer.[1] The ratio of the reaction rate of the erythro to the threo isomer for the guaiacyl-guaiacyl (GG) model is approximately 4.[2] For syringyl-containing models, this ratio can range from 2.7 to 8.0 depending on the temperature.[2]
Experimental Protocols
Synthesis of a this compound-β-aryl Ether Model Compound
The synthesis of arylglycerol-β-aryl ethers can be achieved through various routes. A common method involves the reaction of an α-lithiated aryloxyacetic acid with an aromatic aldehyde, followed by reduction. The following is a representative protocol adapted from the literature.
Materials:
-
2-(2-methoxyphenoxy)ethanoic acid
-
n-Butyllithium in hexane
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (3 M)
-
Sodium hydroxide (B78521) (0.2 M)
-
Ether
-
Sodium sulfate (B86663) (anhydrous)
-
Borane-dimethyl sulfide (B99878) complex (2 M in THF)
-
Methanol
Procedure:
-
Preparation of the Lithiated Reagent: In a flask under an argon atmosphere, inject n-butyllithium (1.6 M in hexane) into a solution of diisopropylamine in anhydrous THF at 0°C. Stir the mixture for 30 minutes.
-
Slowly add a solution of 2-(2-methoxyphenoxy)ethanoic acid in THF to the flask. Maintain the temperature at 35-40°C for approximately 30 minutes with stirring.
-
Condensation Reaction: Cool the mixture to 0°C (ice bath). Slowly add a solution of syringaldehyde in THF to the reaction mixture. Continue stirring at 0°C for 1 hour, and then let the reaction proceed overnight.
-
Work-up of the Intermediate: Acidify the cooled reaction mixture by injecting 3 M hydrochloric acid. Transfer the mixture to a separatory funnel with ether and additional hydrochloric acid. Separate the layers and extract the aqueous layer with ether.
-
Extract the combined organic layers with 0.2 M sodium hydroxide. Acidify the aqueous extract with 3 M hydrochloric acid and extract with ether. Dry the final ether solution with anhydrous sodium sulfate and remove the solvent by evaporation to obtain the crude 3-hydroxypropionic acid intermediate.
-
Reduction to the Diol: Dissolve the crude intermediate in THF under an argon atmosphere. Inject the borane-dimethyl sulfide complex (2 M in THF) into the flask. Stir the reaction for 48 hours.
-
Quench the reaction by the slow addition of methanol. Remove the solvents by evaporation.
-
Purification: The resulting product is a mixture of erythro and threo isomers. Separation of the diastereomers can be achieved by column chromatography on silica (B1680970) gel or by ion-exchange chromatography to isolate the this compound-β-guaiacyl ether.
Alkaline Degradation of Lignin Model Compounds for Kinetic Studies
This protocol describes a typical procedure for studying the kinetics of β-O-4 bond cleavage in lignin model compounds under alkaline conditions.
Materials:
-
Lignin model compound (e.g., this compound-β-guaiacyl ether or guaiacylglycerol-β-guaiacyl ether)
-
Sodium hydroxide solution (e.g., 1 M)
-
Internal standard for chromatography (e.g., a stable aromatic compound not present in the reaction mixture)
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system for analysis
-
Reaction vessels (e.g., sealed tubes or a controlled reactor)
-
Thermostated oil bath or oven
Procedure:
-
Reaction Setup: Prepare a solution of the lignin model compound in the alkaline solution at a known concentration. Add a known amount of the internal standard.
-
Divide the solution into several reaction vessels, ensuring each has the same volume.
-
Seal the vessels and place them in a preheated, thermostated oil bath or oven set to the desired reaction temperature (e.g., 130°C, 150°C, or 170°C).
-
Sampling: At specific time intervals, remove one reaction vessel from the heat and immediately quench the reaction by cooling it in an ice bath and neutralizing the alkali with a suitable acid (e.g., hydrochloric acid).
-
Analysis: Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic extract by HPLC or GC to determine the concentration of the remaining lignin model compound and the formation of degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of the lignin model compound versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k).
Reaction Mechanism and Visualization
The alkaline cleavage of the β-O-4 ether linkage in non-phenolic lignin models proceeds through a well-established neighboring group participation mechanism. The reaction is initiated by the deprotonation of the α-hydroxyl group, forming an alkoxide. This is followed by an intramolecular nucleophilic attack of the α-alkoxide on the β-carbon, leading to the formation of a transient epoxide-like intermediate and the cleavage of the β-O-4 ether bond.
Caption: Alkaline cleavage of the β-O-4 linkage in lignin models.
Conclusion
The choice between this compound and guaiacylglycerol-based lignin models depends on the specific research question and the type of lignin being modeled.
-
Guaiacylglycerol models are appropriate for studies focused on softwood lignin or for establishing a baseline reactivity for β-O-4 linkages.
-
This compound models , while less reactive than their erythro counterparts, are essential for understanding the degradation of hardwood lignin. Their higher reactivity compared to guaiacyl models underscores the significant impact of the syringyl unit on lignin depolymerization.
The data clearly indicates that both the aromatic substitution pattern and the side-chain stereochemistry are critical determinants of reactivity. Researchers should carefully consider these factors when selecting or designing lignin model compounds for their studies. The provided protocols offer a starting point for the synthesis and kinetic analysis of these important molecules, facilitating further research into the efficient valorization of lignin.
References
A Comparative Analysis of Syringyl and Guaiacyl β-O-4 Lignin Model Compounds
For Immediate Release
Lignin (B12514952), a complex aromatic polymer, represents a significant, renewable source of aromatic chemicals. The efficiency of lignin depolymerization is largely dependent on the cleavage of its most abundant linkage, the β-O-4 aryl ether bond. The reactivity of this bond is, in turn, influenced by the nature of the aromatic rings it connects: primarily guaiacyl (G) and syringyl (S) units. This guide provides a comparative study of syringyl and guaiacyl β-O-4 model compounds, offering researchers, scientists, and drug development professionals a concise overview of their differing reactivities, supported by experimental data and detailed protocols.
The structural difference between syringyl and guaiacyl units lies in the degree of methoxylation on the aromatic ring. Guaiacyl units possess one methoxy (B1213986) group, while syringyl units have two. This seemingly minor difference has profound implications for the chemical properties and reactivity of the β-O-4 linkage.
Data Presentation: Comparative Properties
The following tables summarize key quantitative data from various studies, highlighting the differences in bond dissociation energies and reaction rates under specific conditions.
Table 1: Homolytic Bond Dissociation Energies (BDEs) for β-O-4 Linkages
| Lignin Model Type | Linkage | BDE (kcal/mol) | Notes |
| Guaiacyl | α-O (Benzyl Ether) | 80.1 | Average value for homolytic cleavage.[1] |
| Syringyl | α-O (Benzyl Ether) | 80.6 | Average value for homolytic cleavage, very similar to guaiacyl.[1] |
| Guaiacyl | γ-Ester (threo) | 79.1 | Homolytic cleavage of γ-glucuronates.[1] |
| Guaiacyl | γ-Ester (erythro) | 78.8 | Homolytic cleavage of γ-glucuronates.[1] |
| Syringyl | γ-Ester (threo) | 78.6 | Homolytic cleavage of γ-glucuronates.[1] |
| Syringyl | γ-Ester (erythro) | 80.7 | Homolytic cleavage of γ-glucuronates.[1] |
Table 2: Comparative Reactivity in Alkaline Delignification
| Model Compound Type | Relative Reaction Rate | Key Observation |
| Guaiacyl-Guaiacyl (G-G) | Baseline | Erythro isomers react approximately 4 times faster than threo isomers.[2][3] |
| Syringyl-containing | Faster than G-G | The β-aryl ether of syringyl models cleaves much faster than that of guaiacyl models.[4] |
| Syringyl-containing | Erythro/Threo Ratio: 2.7 - 8.0 | The presence of a syringyl nucleus enhances the reaction rate, especially when it is part of the cleaving ether bond.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental protocols for the synthesis and analysis of S and G β-O-4 model compounds.
1. Synthesis of Guaiacylglycerol-β-guaiacyl ether (a G-G model)
A common method involves a multi-step synthesis starting from guaiacol (B22219).[5]
-
Step 1: Acetylation of Guaiacol: Guaiacol is reacted with an acetylating agent to protect the hydroxyl group.
-
Step 2: Bromination: The acetylated guaiacol is brominated, typically at the alpha position of a side chain introduced in a previous step.
-
Step 3: Condensation: The bromo-intermediate is condensed with another molecule of guaiacol. This is a key step in forming the β-O-4 linkage.[5]
-
Step 4: Reduction and Deprotection: The keto group is reduced to a hydroxyl group, and protecting groups are removed to yield the final product.
-
Characterization: The final product and intermediates are typically characterized using ¹H-NMR and 2D-NMR spectroscopy.[5]
2. Acidolysis of β-O-4 Model Compounds
Acid-catalyzed cleavage is a common method to study lignin depolymerization.
-
Reaction Setup: A solution of the model compound (e.g., 1-G or 1-S) in a suitable solvent (e.g., dimethyl carbonate) is prepared.[6]
-
Catalyst: A strong acid, such as sulfuric acid (e.g., 5 mol%), is added as the catalyst.[6]
-
Stabilizer (Optional): A stabilizing agent like ethylene (B1197577) glycol can be added to trap reactive intermediates and prevent condensation reactions.[6]
-
Conditions: The reaction is typically carried out at elevated temperatures (e.g., 140°C) for a set period.[6]
-
Analysis: The degradation products are identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[7][8]
3. Hydrogenolysis of β-O-4 Model Compounds
Catalytic hydrogenolysis is another important depolymerization strategy.
-
Catalyst: Various heterogeneous catalysts are used, such as Palladium on carbon (Pd/C), Ruthenium on carbon (Ru/C), or Nickel-based catalysts.[9]
-
Reaction Conditions: The model compound is dissolved in a suitable solvent and subjected to a hydrogen atmosphere (e.g., 25 bar) at elevated temperatures (e.g., 150°C) in the presence of the catalyst.[9]
-
Product Analysis: The reaction mixture is analyzed to determine the conversion of the starting material and the yield of various monomeric aromatic products.[9]
Mandatory Visualization
Diagrams created using Graphviz are provided below to illustrate key structures and pathways.
Caption: Fundamental structures of Guaiacyl (G) and Syringyl (S) lignin units.
Caption: Schematic of the β-O-4 aryl ether linkage connecting two phenylpropane units.
Caption: Simplified workflow for the acid-catalyzed cleavage of β-O-4 model compounds.
Discussion and Conclusion
The presence of an additional methoxy group in the syringyl unit significantly impacts the reactivity of the β-O-4 bond. Studies consistently show that S-type lignin models and lignins with a higher S/G ratio are more susceptible to cleavage under various conditions, including alkaline delignification.[3][4] This enhanced reactivity is attributed to electronic effects of the additional methoxy group, which can influence the stability of reaction intermediates.
While the homolytic bond dissociation energies of the α-O benzyl (B1604629) ether linkage are very similar for both G and S models, the kinetic reactivity differs, particularly in ionic reaction pathways like acidolysis and alkaline oxidation.[1] For instance, during alkaline delignification, the presence of a syringyl nucleus, especially at the ether-linked aromatic ring, accelerates the cleavage of the β-O-4 bond.[2][3]
References
- 1. Bond dissociation energies of lignin–carbohydrate complexes - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. Reactivity of lignin with different composition of aromatic syringyl/guaiacyl structures and erythro/threo side chain structures in β-O-4 type during alkaline delignification: as a basis for the different degradability of hardwood and softwood lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Syringylglycerol Quantification: HPLC vs. NMR
For researchers, scientists, and drug development professionals, the accurate quantification of syringylglycerol, a key lignin (B12514952) monomer, is crucial for a variety of applications, from biomass valorization to the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your research needs.
At a Glance: HPLC and NMR for Syringylglycerol Quantification
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity proportional to the number of nuclei |
| Selectivity | High, separates syringylglycerol from complex matrices | Can be lower in complex mixtures due to signal overlap |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ) | Can be less sensitive for low-concentration analytes |
| Sample Throughput | Moderate, dependent on run time | Potentially higher, with shorter analysis times per sample |
| Instrument Accessibility | Widely available in analytical laboratories | Requires specialized NMR instrumentation |
| Method Development | Can be time-consuming | Can be relatively straightforward for simple mixtures |
| Data Interpretation | Relatively straightforward peak integration | Requires expertise in spectral analysis and processing |
Performance Comparison: A Data-Driven Overview
Table 1: Comparison of Typical Validation Parameters for HPLC and qNMR
| Parameter | HPLC (for Syringyl Compounds) | qNMR (for Phenolic Compounds) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Typically in the µg/mL to ng/mL range | Can be in the µM to mM range |
| Limit of Quantification (LOQ) | Typically in the µg/mL to ng/mL range | Can be in the µM to mM range |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
Note: The values presented are indicative and can vary significantly based on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducible and reliable quantification. Below are representative protocols for HPLC and qNMR analysis of syringylglycerol, synthesized from established methods for related compounds.
HPLC-UV Method for Syringylglycerol Quantification
This protocol is based on methods developed for the analysis of lignin-derived phenolic monomers.
1. Sample Preparation:
-
Extraction: Extract syringylglycerol from the sample matrix (e.g., biomass hydrolysate, reaction mixture) using a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set at a wavelength where syringylglycerol has maximum absorbance (typically around 270-280 nm).
-
Injection Volume: 10 µL.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of syringylglycerol of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the concentration of syringylglycerol from the calibration curve.
Quantitative ¹H-NMR (qNMR) Method for Syringylglycerol Quantification
This protocol is based on general principles of qNMR for the analysis of organic compounds.
1. Sample Preparation:
-
Dissolution: Accurately weigh a known amount of the sample containing syringylglycerol and a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) to dissolve the sample and internal standard completely.
2. NMR Instrumentation and Parameters:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 1D proton pulse sequence with a 90° pulse angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both syringylglycerol and the internal standard) to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for 1% precision).
-
Spectral Width: Wide enough to encompass all signals of interest.
3. Data Processing and Quantification:
-
Fourier Transform: Apply Fourier transformation to the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform baseline correction to ensure accurate integration.
-
Integration: Integrate the area of a well-resolved, characteristic signal of syringylglycerol and a signal from the internal standard.
-
Calculation: The concentration of syringylglycerol is calculated using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ
Where:
-
Cₓ = Concentration of syringylglycerol
-
Iₓ = Integral of the syringylglycerol signal
-
Nₓ = Number of protons giving rise to the integrated syringylglycerol signal
-
Iᵢₛ = Integral of the internal standard signal
-
Nᵢₛ = Number of protons giving rise to the integrated internal standard signal
-
Mₓ = Molar mass of syringylglycerol
-
Mᵢₛ = Molar mass of the internal standard
-
mᵢₛ = Mass of the internal standard
-
mₓ = Mass of the sample
-
Pᵢₛ = Purity of the internal standard
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both HPLC and qNMR quantification of syringylglycerol.
Conclusion: Making the Right Choice
Both HPLC and qNMR are robust techniques for the quantification of syringylglycerol, each with its own set of advantages and limitations.
HPLC is often the method of choice when dealing with complex sample matrices due to its excellent separative power. It is highly sensitive and widely available. However, method development can be more intensive, and it relies on the availability of a pure reference standard for calibration.
Quantitative NMR (qNMR) offers a powerful alternative, particularly for its ability to provide direct quantification without the need for a specific syringylglycerol calibration curve, provided a certified internal standard is used. It is a non-destructive technique with a potentially faster analysis time per sample. The main limitations are the higher initial instrument cost and the potential for signal overlap in very complex mixtures, which can complicate data analysis.
The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity and throughput, and the availability of instrumentation and expertise. For routine analysis of a large number of similar samples, a well-developed HPLC method may be more efficient. For purity determination or when a specific reference standard is unavailable, qNMR can be an invaluable tool. In many cases, the two techniques can be used complementarily to provide a comprehensive and validated quantification of syringylglycerol.
A Comparative Analysis of Synthetic vs. Naturally Derived Threo-Syringylglycerol for Research Applications
For researchers, scientists, and drug development professionals, the choice between synthetically produced and naturally derived compounds is a critical decision that can impact experimental outcomes and the translational potential of their work. This guide provides a comprehensive comparison of synthetic and naturally derived threo-syringylglycerol, a phenylpropanoid with potential therapeutic applications, focusing on their performance, purity, and biological activity.
This compound is a lignan (B3055560) that has garnered interest for its potential anti-inflammatory properties. Its biological activity is often associated with the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.[1] This guide aims to provide an objective comparison to aid researchers in selecting the most suitable source of this compound for their specific research needs. While direct comparative studies are limited, this document synthesizes available data on purity, sourcing, and the bioactivity of analogous compounds to provide a useful reference.
Data Summary: Synthetic vs. Natural this compound
| Feature | Synthetic this compound | Naturally Derived this compound | Key Considerations |
| Source | Chemical synthesis from starting materials like syringaldehyde (B56468).[2] | Isolated from various plant sources, including the fresh fruits of Eucalyptus maideni.[3] | Synthetic routes offer control over stereochemistry, while natural sources may contain a mixture of related compounds. |
| Purity | High purity achievable through chromatographic techniques like flash chromatography and ion-exchange chromatography.[3] | Purity depends on the extraction and purification methods employed. Potential for co-extraction of other phytochemicals. | For mechanistic studies, the high purity of synthetic compounds is advantageous. For some screening applications, the presence of other synergistic compounds in natural extracts might be of interest. |
| Yield | Moderate to high yields are reported for synthetic routes of analogous compounds. | Yields from natural sources are typically low (often less than 5% w/w for similar phenylpropanoid glycosides).[4] | Synthetic production offers a more scalable and consistent supply for extensive research and development. |
| Bioactivity (Inferred) | Expected to exhibit anti-inflammatory activity through inhibition of the NF-κB pathway. The antioxidant activities of synthetic phenylpropanoid glycoside analogues have been found to be similar to their natural counterparts.[4] | Lignans (B1203133), as a class, are known to possess anti-inflammatory properties by targeting the NF-κB signaling pathway.[1] | The biological activity is intrinsically linked to the molecular structure. Assuming identical molecular structures, the primary difference in performance would arise from purity and the presence of any co-isolated compounds in the natural product. |
| Consistency | High lot-to-lot consistency can be achieved through controlled manufacturing processes. | Variability can occur due to factors such as plant species, growing conditions, and extraction procedures. | For long-term studies and drug development, the consistency of a synthetic supply is a significant advantage. |
Experimental Methodologies
Synthesis of this compound (Analogous Method)
A common synthetic route for arylglycerol β-aryl ethers, a class of compounds that includes this compound, involves the reaction of an α-lithiated (2-methoxyphenoxy)acetic acid with an aromatic aldehyde, followed by reduction. The threo and erythro forms are then separated using chromatographic techniques.
Protocol:
-
Reaction Setup: A solution of diisopropylamine (B44863) in anhydrous THF is cooled to 0°C under an argon atmosphere. Butyllithium in hexane (B92381) is added dropwise, followed by the addition of a solution of (2,6-dimethoxyphenoxy)acetic acid in THF.
-
Aldehyde Addition: A solution of syringaldehyde in THF is slowly added to the reaction mixture at 0°C. The reaction is stirred for several hours.
-
Reduction: The crude product is dissolved in THF, and a borane-dimethyl sulfide (B99878) complex is added. The mixture is stirred for an extended period.
-
Purification: The reaction is quenched, and the product is extracted. The crude product is purified by flash chromatography on silica (B1680970) gel. The threo and erythro diastereomers are then separated by ion-exchange chromatography.[3]
Isolation of Naturally Derived this compound
This compound can be isolated from various plant materials. The following is a general procedure based on the extraction of phenylpropanoids from plant sources.
Protocol:
-
Extraction: The dried and powdered plant material (e.g., fruits of Eucalyptus maideni) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between different solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.
-
Chromatography: The fraction containing the target compound is subjected to repeated column chromatography on silica gel and/or Sephadex LH-20, using a gradient of solvents to isolate the pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
NF-κB Inhibition Assay
The anti-inflammatory activity of this compound can be assessed by its ability to inhibit the NF-κB signaling pathway. A common method is the luciferase reporter assay.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.
-
Treatment: The transfected cells are pre-treated with various concentrations of synthetic or naturally derived this compound for a specific duration.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce NF-κB activation.
-
Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in treated cells to that in untreated control cells. The IC50 value, the concentration at which 50% inhibition is observed, can then be determined.[3]
Visualizing the Mechanism of Action: The NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory effects of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The choice between synthetic and naturally derived this compound depends heavily on the specific research application. For studies requiring high purity, lot-to-lot consistency, and scalability, synthetic this compound is the superior choice. This is particularly true for mechanistic studies and preclinical drug development where precise concentrations and the absence of confounding variables are paramount.
Naturally derived this compound may be suitable for initial screening studies or for research interested in the effects of a broader phytochemical profile. However, researchers must be mindful of the potential for variability and the presence of other bioactive compounds that could influence experimental results.
Further head-to-head studies are needed to definitively compare the bioactivity of synthetic and naturally derived this compound. However, based on the current understanding of analogous compounds, it is reasonable to expect that pure synthetic this compound will provide more reproducible and mechanistically clear data for advancing our understanding of its therapeutic potential.
References
- 1. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NMR Data for Threo-Syringylglycerol and Its Diastereomers
For researchers, scientists, and drug development professionals, precise structural elucidation of phytochemicals is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data for threo-syringylglycerol and its common diastereomer, erythro-syringylglycerol. The presented data, compiled from peer-reviewed literature, facilitates the differentiation and identification of these closely related compounds.
Syringylglycerol, a common substructure in lignans (B1203133) and other natural products, exists as two diastereomers: threo and erythro. The relative stereochemistry of the glycerol (B35011) side chain significantly influences the biological activity and chemical properties of the parent molecule. NMR spectroscopy is a powerful tool for distinguishing between these isomers.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for threo- and erythro-syringylglycerol. These values are crucial for identifying the specific diastereomer present in a sample. A key diagnostic feature in ¹H NMR is the difference in chemical shifts (Δδ) between the diastereotopic protons at C-9.[1] In threo isomers, this difference is typically larger compared to the erythro isomers.[1]
Table 1: ¹H NMR Chemical Shift (δ) Data for Syringylglycerol Diastereomers
| Proton | This compound (in acetone-d₆) | erythro-Syringylglycerol (in acetone-d₆) |
| 2-H, 6-H | 6.78 (s) | 6.73 (s) |
| 7-H | 4.98 (d, J = 6.83 Hz) | 4.99 (d, J = 4.64 Hz) |
| 8-H | 3.99 (dd, J = 3.41 Hz) | 4.87 (m) |
| 9a-H | 3.66 (m) | 3.71 (s) |
| 9b-H | 3.74 (m) | 3.83-3.88 (o) |
| 4-OH | 7.44 (s) | 7.51 (s) |
| 7-OH | 4.23 (d, J = 3.66 Hz) | 4.72 (d, J = 4.39 Hz) |
| 9-OH | 3.3 (s) | 3.77 (o) |
| OCH₃ | 3.81 (s) | 3.82 (s) |
Data sourced from literature.[2] Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'm' denotes multiplet, and 'o' denotes overlapping signals. Coupling constants (J) are given in Hertz (Hz).
Table 2: ¹³C NMR Chemical Shift (δ) Data for Syringylglycerol Diastereomers
| Carbon | This compound (Predicted in D₂O) | erythro-Syringylglycerol (Data from related structures) |
| C-1 | ~135 | ~134 |
| C-2, C-6 | ~107 | ~105 |
| C-3, C-5 | ~154 | ~153 |
| C-4 | ~138 | ~137 |
| C-7 | ~74 | ~75 |
| C-8 | ~88 | ~86 |
| C-9 | ~62 | ~61 |
| OCH₃ | ~57 | ~56 |
Experimental Protocols
The following is a generalized experimental protocol for acquiring NMR data for syringylglycerol derivatives, based on methodologies described in the cited literature.[2]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the isolated syringylglycerol compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, CDCl₃, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a spectral width of 200-220 ppm is common. The use of proton decoupling techniques (e.g., broadband decoupling) is standard to simplify the spectrum.
-
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete and unambiguous assignment of all proton and carbon signals.
Logical Workflow for Diastereomer Identification
The process of distinguishing between threo and erythro diastereomers of syringylglycerol using NMR data follows a logical progression from sample analysis to structural confirmation.
References
- 1. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spect ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09712H [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031237) [hmdb.ca]
A Researcher's Guide to Assessing the Purity of Synthetic threo-Syringylglycerol
For researchers and professionals in drug development and related scientific fields, the purity of synthetic compounds is paramount to ensure reliable experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetic threo-syringylglycerol, a key lignin (B12514952) model compound. We will delve into various methodologies, presenting their experimental protocols and comparative performance data to assist in selecting the most suitable approach for your research needs.
The primary challenge in assessing the purity of synthetic this compound lies in the potential presence of its diastereomer, erythro-syringylglycerol, as well as enantiomeric variations. Furthermore, residual starting materials, reagents, and by-products from the synthetic route can also contribute to the impurity profile. Therefore, a robust analytical strategy should be capable of separating and quantifying these closely related species.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific purity attribute being assessed (e.g., diastereomeric purity, enantiomeric purity, presence of other impurities) and the desired level of sensitivity and quantification. The following table summarizes the key performance characteristics of the most common methods used for the analysis of syringylglycerol and related compounds.
| Technique | Principle | Primary Application for this compound Purity | Advantages | Disadvantages |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on polarity differences. | Quantification of diastereomeric purity (threo vs. erythro). | Robust, reproducible, widely available. | May not separate enantiomers. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation of enantiomers using a chiral stationary phase. | Determination of enantiomeric excess (%ee). | Direct separation of enantiomers without derivatization. | Columns can be expensive and have specific mobile phase requirements. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and derivatized syringylglycerol isomers. | High sensitivity and structural elucidation capabilities. | Requires derivatization for non-volatile compounds like syringylglycerol. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure. | Structural confirmation and determination of diastereomeric ratio. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.
Reversed-Phase HPLC for Diastereomeric Purity
This method is suitable for separating and quantifying the threo and erythro diastereomers of syringylglycerol.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the synthetic this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: The relative percentage of the threo and erythro isomers can be determined by the integration of their respective peak areas. The diastereomeric ratio (threo:erythro) is a key purity indicator.[1]
Chiral HPLC for Enantiomeric Purity
This method is essential for determining the enantiomeric excess of the threo isomer.
-
Instrumentation: HPLC system with a UV or circular dichroism (CD) detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) in isocratic mode. The exact ratio will depend on the specific chiral column and may require optimization. For example, n-hexane:isopropanol (90:10, v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Similar to RP-HPLC, dissolve the sample in the mobile phase and filter before injection.
-
Quantification: Enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[1]
GC-MS for Volatile Impurities and Isomer Analysis
GC-MS is a powerful tool for identifying a broad range of impurities, but requires derivatization of the polar hydroxyl groups of syringylglycerol to increase its volatility.
-
Derivatization (Silylation):
-
Dry a small amount of the sample (approx. 1 mg) under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a solvent like pyridine (B92270) or acetonitrile.
-
Heat the mixture at 60-70°C for 30 minutes.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at 10°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-650.
-
Analysis: Impurities can be identified by comparing their mass spectra to spectral libraries (e.g., NIST). The separation of derivatized threo and erythro isomers may also be possible.
¹H and ¹³C NMR for Structural Confirmation and Diastereomeric Ratio
NMR spectroscopy is invaluable for confirming the chemical structure of the synthesized compound and for determining the diastereomeric ratio without the need for chromatographic separation.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Solvent: Deuterated solvent in which the sample is soluble, such as deuterated acetone (B3395972) (acetone-d₆) or deuterated methanol (methanol-d₄).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Analysis:
-
In the ¹H NMR spectrum, specific protons, particularly those on the glycerol (B35011) side chain, will have different chemical shifts and coupling constants for the threo and erythro isomers.
-
The diastereomeric ratio can be calculated by integrating the signals corresponding to each isomer.
-
The ¹³C NMR spectrum provides further confirmation of the structure and purity, as the chemical shifts of the carbon atoms will also differ between the diastereomers.[1]
-
Quantitative Data Summary
The following table provides a comparative summary of quantitative performance metrics for the different analytical techniques. These values are representative and can vary depending on the specific instrumentation and experimental conditions.
| Parameter | RP-HPLC | Chiral HPLC | GC-MS (derivatized) | NMR |
| Resolution of Diastereomers | Good to Excellent | Not applicable | Moderate to Good | Good (based on signal separation) |
| Resolution of Enantiomers | None | Excellent | Possible with chiral column | Not directly, unless chiral shift reagents are used |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL | ~0.1 - 1 mg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | ~0.5 - 5 µg/mL | ~5 - 50 ng/mL | ~0.5 - 5 mg/mL |
| Precision (RSD%) | < 2% | < 3% | < 5% | < 3% |
Visualizing the Purity Assessment Workflow
A systematic workflow is essential for a comprehensive purity assessment of synthetic this compound. The following diagram illustrates a recommended experimental workflow.
Caption: Workflow for the comprehensive purity assessment of synthetic this compound.
Logical Comparison of Analytical Techniques
The choice of analytical technique is guided by the specific information required. The following diagram illustrates the logical relationship between the purity question and the appropriate analytical method.
Caption: Logical guide for selecting the appropriate analytical technique for purity assessment.
References
Threo-Syringylglycerol: A Comparative Analysis of its Bioactivity Against Other Phenylpropanoid Compounds
For Immediate Release
[City, State] – [Date] – In the vast landscape of natural compounds, phenylpropanoids stand out for their diverse biological activities, offering promising avenues for drug discovery and development. A comprehensive comparison guide has been developed to objectively evaluate the performance of threo-syringylglycerol against other notable phenylpropanoid compounds, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these molecules.
Phenylpropanoids are a class of organic compounds synthesized by plants from the amino acid phenylalanine. They are characterized by a phenyl group attached to a three-carbon propane (B168953) chain and are precursors to a wide array of natural products, including lignans, flavonoids, and coumarins. This guide focuses on comparing the antioxidant, anti-inflammatory, and anticancer properties of this compound with other well-researched phenylpropanoids like eugenol (B1671780) and ferulic acid.
Antioxidant Activity
The antioxidant potential of phenylpropanoids is a key area of investigation due to the role of oxidative stress in numerous diseases. The ability of these compounds to scavenge free radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
A study on phenolic compounds from Moringa oleifera seed husks reported the antioxidant activity of threo-guaiacylglycerol (B1142452), a closely related compound to this compound. The half-maximal inhibitory concentration (IC50) values for DPPH and ABTS radical scavenging were found to be 24.24 µg/mL and 7.35 µg/mL, respectively[1]. In comparison, other studies have reported varying IC50 values for ferulic acid and eugenol in the DPPH assay, highlighting the influence of structural differences on antioxidant capacity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| threo-Guaiacylglycerol | 24.24 | 7.35 | [1] |
| Ferulic Acid | ~9.9 | ~9.9 | [2] |
| Eugenol | ~16 | - |
Note: Data for this compound is limited; threo-guaiacylglycerol is presented as a close structural analog. The IC50 values for ferulic acid and eugenol are derived from various sources and may not be directly comparable due to different experimental conditions.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory effects of phenylpropanoids are of significant interest. A key mechanism of inflammation involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and the expression of cyclooxygenase-2 (COX-2), both of which are regulated by the nuclear factor-kappa B (NF-κB) signaling pathway.
A study on a novel flavonolignan compound, tricin (B192558) 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE), demonstrated significant inhibition of lipopolysaccharide (LPS)-induced NO generation in RAW 264.7 macrophage cells. This effect was attributed to the downregulation of iNOS and COX-2 expression via the NF-κB and STAT3 pathways[3][4]. This suggests a potential mechanism for the anti-inflammatory activity of the this compound moiety.
| Compound | Assay | Key Findings | Reference |
| Tricin 4'-O-(threo-β-guaiacylglyceryl) ether | NO production in LPS-stimulated RAW 264.7 cells | Significant inhibition of NO production; Downregulation of iNOS and COX-2 via NF-κB and STAT3 | [3][4] |
| 2'-hydroxycinnamaldehyde | NO production in LPS-stimulated RAW 264.7 cells | IC50 of 8 µM for NO production and 22 µM for NF-κB transcriptional activity | [5] |
| Cinnamaldehyde | NO production in LPS-stimulated RAW 264.7 cells | 59.9% inhibition at 10 µg/mL | [5] |
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for evaluating the in vitro anti-inflammatory activity of phenylpropanoids.
Anticancer Potential
The anticancer properties of phenylpropanoids have been extensively reviewed, with many compounds demonstrating cytotoxicity against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and the modulation of signaling pathways involved in cell proliferation and survival.
While direct comparative data for this compound is limited, a review of antitumor phenylpropanoids from essential oils provides a broad overview of the anticancer potential of this class of compounds[6][7]. For instance, eugenol has been shown to exhibit cytotoxic effects against various cancer cell lines. The IC50 values for different phenylpropanoids vary significantly depending on the cell line and experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Eugenol | Various | Varies | [7][8] |
| Ferulic Acid | Various | Varies | |
| Caffeic Acid | MCF-7, PC-3 | 17 µg/mL, 20.1 µg/mL |
Note: This table provides a general overview. Specific IC50 values are highly dependent on the specific cancer cell line and the experimental protocol used.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of phenylpropanoids using the MTT assay.
Signaling Pathways
The biological activities of phenylpropanoids are mediated through their interaction with various cellular signaling pathways. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical pathways involved in inflammation and cancer.
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the transcription of pro-inflammatory genes. As mentioned earlier, the this compound moiety, as part of TTGE, has been shown to inhibit NF-κB activation[3][4].
Caption: Simplified NF-κB signaling pathway and the potential inhibitory role of this compound.
MAPK Signaling Pathway: The MAPK pathway is a cascade of protein kinases that plays a crucial role in cell proliferation, differentiation, and apoptosis. The three main subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of this pathway is often associated with cancer. While the direct effects of this compound on the MAPK pathway are not yet fully elucidated, many phenylpropanoids are known to modulate this pathway.
Caption: Overview of the MAPK signaling pathways.
Conclusion
This compound and its derivatives show promise as bioactive compounds with antioxidant and anti-inflammatory properties. While direct comparative data with other phenylpropanoids is still emerging, preliminary evidence suggests its potential to modulate key inflammatory signaling pathways. Further research is warranted to fully elucidate its therapeutic potential, particularly in the context of cancer and inflammatory diseases, and to establish a more comprehensive comparative profile against other well-known phenylpropanoids.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction: Mix the DPPH solution with the test compound solutions in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Griess Assay for Nitric Oxide (NO) Production
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. Phenolic compounds, antioxidant a... preview & related info | Mendeley [mendeley.com]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of tricin 4'-O-(threo-β-guaiacylglyceryl) ether, a novel flavonolignan compound isolated from Njavara on in RAW264.7 cells and in ear mice edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of tricin 4'-O-(threo-β-guaiacylglyceryl) ether, a novel flavonolignan compound isolated from Njavara on in RAW264.7 cells and in ear mice edema. | Sigma-Aldrich [sigmaaldrich.com]
- 5. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Evaluating Synthetic Routes for Threo-Syringylglycerol: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the efficient production of stereochemically pure compounds is paramount. This guide provides a detailed comparison of the primary synthetic routes to threo-syringylglycerol, a valuable chiral building block. We will evaluate both chemical and enzymatic approaches, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Routes
The synthesis of this compound predominantly follows two main pathways: chemical synthesis via dehydrogenative dimerization and enzymatic synthesis. Each route presents a unique set of advantages and disadvantages in terms of yield, stereoselectivity, and operational complexity.
| Parameter | Chemical Synthesis (FeCl₃-mediated) | Enzymatic Synthesis (Horseradish Peroxidase) | Enzymatic Synthesis (Eucommia ulmoides extract) |
| Starting Material | Sinapyl Alcohol | Sinapyl Alcohol | Sinapyl Alcohol |
| Key Reagents/Catalyst | Ferric Chloride (FeCl₃) | Horseradish Peroxidase (HRP), H₂O₂ | Cell-free extract of Eucommia ulmoides |
| Overall Yield (Mixture of Isomers) | 27.6%[1] | Not explicitly stated | Not explicitly stated |
| Diastereomeric Ratio (erythro:threo) | 6:4[1][2] | 47:53[2] | Erythro-dominant[3] |
| Approximate Yield of threo Isomer | ~11% | ~50% of total product | Minor component |
| Purity of Isolated threo Isomer | High after preparative TLC | High after HPLC | High after HPLC |
| Reaction Time | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Key Advantages | Readily available and inexpensive catalyst. | Higher diastereoselectivity for the threo isomer. Environmentally benign. | High diastereoselectivity for the erythro isomer. |
| Key Disadvantages | Low diastereoselectivity, requiring extensive purification. Potentially harsh reaction conditions. | Higher cost of enzyme and cofactors. | Primarily produces the erythro isomer. Enzyme preparation can be complex. |
Visualizing the Synthetic Pathways
To further elucidate the distinct approaches, the following diagrams illustrate the chemical and enzymatic synthetic routes to syringylglycerol derivatives.
References
Safety Operating Guide
Proper Disposal of threo-Syringylglycerol: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of threo-Syringylglycerol, this guide offers a clear, step-by-step operational plan for researchers, scientists, and drug development professionals.
Ensuring the safe disposal of laboratory chemicals is paramount to maintaining a secure research environment and adhering to regulatory compliance. This document outlines the recommended procedures for the disposal of this compound, a natural product used in various research applications. While a specific Safety Data Sheet (SDS) for this compound indicates a lack of detailed GHS hazard and disposal information, general best practices for non-hazardous chemical waste should be strictly followed to minimize environmental impact and ensure personnel safety.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure during handling and waste packaging.
| Personal Protective Equipment (PPE) and Waste Container Specifications |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Waste Container |
Step-by-Step Disposal Protocol
The following protocol details the recommended steps for the safe disposal of this compound. This procedure aligns with general guidelines for the disposal of non-hazardous chemical waste, emphasizing caution and adherence to institutional protocols.
-
Waste Characterization: Although this compound is not currently classified with specific hazards, it is prudent to treat it as a chemical waste.[1] Do not dispose of it in the regular trash or down the drain without explicit approval from your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof container. Ensure the container is compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, do not pour it down the sink.[2] Collect it in a sealed container, clearly labeling all constituents.
-
-
Container Labeling: Label the waste container clearly with the full chemical name ("this compound") and any other components if it is a mixture. The label should also include the date of accumulation and the name of the generating laboratory or researcher.
-
Storage: Store the sealed waste container in a designated and well-ventilated waste accumulation area. Ensure it is stored away from incompatible materials.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the chemical waste.[3] Follow their specific procedures for waste manifest forms and pickup scheduling.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
